molecular formula C9H8ClNO4 B100147 Ethyl 4-chloro-3-nitrobenzoate CAS No. 16588-16-2

Ethyl 4-chloro-3-nitrobenzoate

Cat. No.: B100147
CAS No.: 16588-16-2
M. Wt: 229.62 g/mol
InChI Key: BLNLZRQIUGDTAO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitrobenzoate is a valuable chemical intermediate in scientific research, particularly in the fields of medicinal chemistry and agrochemical development . Its molecular structure, featuring both chloro and nitro substituents on the aromatic ring, makes it a versatile building block for further synthetic transformations . In pharmaceutical research, this compound is employed in the synthesis of more complex molecules for drug discovery and development, serving as a precursor for various pharmacologically active compounds . The specific positioning of the functional groups facilitates regioselective reactions, which is a critical advantage in designing synthetic routes . The compound also finds application in agrochemical research, where it is used to create novel compounds for crop protection solutions . Furthermore, its defined solid-state structure, characterized by intramolecular hydrogen bonding that influences molecular planarity, is of interest in materials science and crystallography studies . This compound is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLZRQIUGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361481
Record name ethyl 4-chloro-3-nitrobenzoate
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-16-2
Record name Benzoic acid, 4-chloro-3-nitro-, ethyl ester
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Record name ethyl 4-chloro-3-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16588-16-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-3-nitrobenzoate, a key chemical intermediate in various synthetic applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its primary applications, and includes essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈ClNO₄.[1][2][3] It presents as a white to light yellow powder or crystalline solid.[4] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₉H₈ClNO₄[1][2][3]
Molecular Weight 229.62 g/mol [2][3][4]
Melting Point 53-61 °C[2][4][5]
Boiling Point (Predicted) 326.2 ± 22.0 °C at 760 mmHg[2][4][5]
Density (Predicted) 1.369 ± 0.06 g/cm³[2][4]
Flash Point (Predicted) 151.1 °C[5]
Appearance White to yellow powder or crystals[4]
Storage Temperature Room Temperature[2][4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is based on established laboratory procedures for the synthesis of this compound.[1][6]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (distilled or deionized)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (e.g., 300 g) in ethanol (e.g., 1500 mL).[6]

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (e.g., 100 mL) to the stirred suspension.[6] The addition is exothermic and should be done carefully to control the temperature.

  • Once the addition is complete, remove the flask from the ice bath and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain it for approximately 7-17 hours.[1][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water. A precipitate of this compound will form.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting material and impurities.[1]

  • Dry the purified product to obtain this compound as a white to yellow solid. A yield of approximately 97% has been reported for this procedure.[6]

Spectroscopic Data:

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.50 (1H, d, J = 2.1 Hz), 8.16 (1H, dd, J = 8.4, 2.1 Hz), 7.63 (1H, d, J = 8.4 Hz), 4.43 (2H, q, J = 7.5 Hz), 1.42 (3H, t, J = 7.5 Hz).[6]

Synthesis of the Precursor: 4-chloro-3-nitrobenzoic acid

The starting material, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of p-chlorobenzoic acid.

Procedure:

  • Add p-chlorobenzoic acid to concentrated sulfuric acid in a flask and cool the mixture to 0 °C.[7]

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 10 °C and 25 °C.[7]

  • After the addition is complete, raise the temperature to 37 °C and stir for 10-14 hours.[7]

  • Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.[7]

  • Filter and dry the product.[7]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules for various industries.

  • Pharmaceuticals: The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate in the synthesis of anticoagulant drugs such as Dabigatran Etexilate.[8] The ester functional group in this compound can be readily converted to other functionalities, making it a versatile starting material for the synthesis of various active pharmaceutical ingredients (APIs).

  • Agrochemicals: Derivatives of nitrobenzoic acids are utilized in the manufacturing of certain herbicides and pesticides.

  • Dyes: The chromophoric nitro group and the reactive chloro and ester groups make this compound a useful precursor in the synthesis of various dyes.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[9][10][11]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reactants 4-chloro-3-nitrobenzoic acid Ethanol Sulfuric Acid start->reactants Combine reaction Reflux (7-17h) reactants->reaction Heat workup Quench with Ice Water Vacuum Filtration reaction->workup Cool purification Wash with Cold Ethanol Wash with Hexane workup->purification Isolate product This compound purification->product Dry end End product->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a substituted aromatic compound that serves as a key intermediate in organic synthesis. Its bifunctional nature, featuring both an electrophilic aromatic ring and a reactive ester group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₈ClNO₄[1][2][3]
Molecular Weight 229.62 g/mol [1][2][3]
Appearance Light yellow powder/solid[4]
Melting Point 57-61 °C[1]
Boiling Point 326.2 ± 22.0 °C (Predicted)[1]
Density 1.369 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 151.1 °C
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in ethanol, methanol, and acetone.[5]
Spectroscopic Data
Spectrum TypeDataReference
¹H-NMR (300 MHz, CDCl₃) δ 8.50 (d, J = 2.1 Hz, 1H), 8.16 (dd, J = 8.4, 2.1 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H), 4.43 (q, J = 7.5 Hz, 2H), 1.42 (t, J = 7.5 Hz, 3H)[6]

Note: While ¹³C-NMR, IR, and Mass Spectrometry data are fundamental for full characterization, publicly accessible, detailed spectra for this compound are limited. Researchers should perform their own analyses for complete verification.

Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Synthesis of this compound

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Hexane

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml) in a round-bottom flask.[7]

  • Cool the suspension to 0 °C using an ice bath.[6]

  • Slowly add concentrated sulfuric acid (15 ml) to the stirred suspension.[7]

  • Heat the mixture under reflux for 7-17 hours.[6][7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Pour the reaction mixture into ice water to precipitate the product.[6]

  • Collect the precipitate by filtration.[6][7]

  • Wash the collected solid with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).[7]

  • Dry the purified solid to obtain this compound as a white to light yellow solid.[7]

Expected Yield: 75-97%[6][7]

Synthesis Workflow

The logical workflow for the synthesis of this compound via Fischer esterification is depicted below.

Synthesis_Workflow Reactants 4-chloro-3-nitrobenzoic acid Ethanol ReactionStep Reflux (7-17 hours) Reactants->ReactionStep Catalyst H₂SO₄ (conc.) Catalyst->ReactionStep Workup Precipitation in Ice Water Filtration Washing ReactionStep->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] For detailed safety information, consult the Safety Data Sheet (SDS).

References

Ethyl 4-chloro-3-nitrobenzoate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and an ethyl ester group.

Molecular Formula: C₉H₈ClNO₄[1][2][3][4]

Molecular Weight: 229.62 g/mol [1][2][5]

IUPAC Name: this compound[1][5]

CAS Number: 16588-16-2[1][2][3]

SMILES Notation: CCOC(=O)C1=CC(=C(Cl)C=C1)--INVALID-LINK--=O[1][5]

The molecular structure consists of a central benzene ring. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon. A nitro group (-NO₂) is positioned at the third carbon, and a chloro group (-Cl) is at the fourth carbon.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing a comparative overview of its physical and spectral characteristics.

PropertyValueReference
Physical State White to yellow solid[3]
Melting Point 57-61 °C[2][3]
Boiling Point 326.2 ± 22.0 °C (Predicted)[2][3]
Density 1.369 ± 0.06 g/cm³ (Predicted)[2][3]
¹H-NMR (300 MHz, CDCl₃) δ 8.50 (1H, d), 8.16 (1H, dd), 7.63 (1H, d), 4.43 (2H, q), 1.42 (3H, t)[6]
Storage Sealed in dry, room temperature[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A common and effective method for the synthesis is the Fischer esterification of the corresponding carboxylic acid.[7]

Materials:

  • 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol)

  • Ethanol (150 ml)

  • Concentrated sulfuric acid (15 ml)

  • Hexane

Procedure:

  • 4-chloro-3-nitrobenzoic acid is suspended in ethanol and the mixture is cooled to 273 K (0 °C).[7]

  • Concentrated sulfuric acid is added slowly to the stirring mixture.[7]

  • The reaction mixture is then heated under reflux for 17 hours.[7]

  • After reflux, the mixture is cooled to room temperature, which leads to the formation of a precipitate.[7]

  • The precipitate is collected by filtration.[7]

  • The collected solid is washed with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml) to yield the final product, this compound, as a white solid.[7]

The reported yield for this protocol is 75%.[7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A 4-chloro-3-nitrobenzoic acid D Suspend acid in ethanol and cool to 0°C A->D B Ethanol B->D C Conc. Sulfuric Acid E Slowly add sulfuric acid C->E D->E F Heat under reflux for 17 hours E->F G Cool to room temperature F->G H Filter the precipitate G->H I Wash with cold ethanol and hexane H->I J This compound I->J

References

Unveiling the Solid-State Architecture of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Ethyl 4-chloro-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₈ClNO₄) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₉H₈ClNO₄
Formula Weight229.61
Temperature298(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.930(3) Å
b7.4820(15) Å
c20.945(4) Å
α90°
β92.11(3)°
γ90°
Volume2024.9(7) ų
Z8
Calculated Density1.505 Mg/m³
Absorption Coefficient0.373 mm⁻¹
F(000)944
Data Collection
DiffractometerEnraf–Nonius CAD-4
Reflections Collected1984
Independent Reflections1984 [R(int) = 0.0000]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1984 / 0 / 136
Goodness-of-fit on F²1.060
Final R indices [I>2σ(I)]R1 = 0.0453, wR2 = 0.1197
R indices (all data)R1 = 0.0638, wR2 = 0.1301

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
Cl1-C71.733(2)O3-N11.220(3)
O1-C91.201(3)O4-N11.222(3)
O2-C91.328(3)N1-C61.472(3)
O2-C101.458(3)C1-C21.381(4)

Table 3: Selected Bond Angles (°)

AtomsAngleAtomsAngle
C9-O2-C10116.3(2)C5-C6-N1119.5(2)
O1-C9-O2124.6(2)C7-C6-N1118.0(2)
O1-C9-C4124.4(2)C6-C7-Cl1119.6(2)
O2-C9-C4111.0(2)C8-C7-Cl1120.0(2)

Experimental Protocols

Synthesis of this compound[1]

The synthesis of the title compound is achieved through the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml).

  • Cool the suspension to 273 K in an ice bath.

  • Slowly add concentrated sulfuric acid (15 ml) to the stirred suspension.

  • Heat the mixture under reflux for 17 hours.

  • Cool the reaction mixture to room temperature, which will cause a precipitate to form.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).

  • The resulting product is the ethyl ester as a white solid.

Single Crystal Growth[1]

Crystals of this compound suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution of the synthesized compound.

Single-Crystal X-ray Diffraction[1]

A suitable single crystal was mounted on an Enraf–Nonius CAD-4 diffractometer. Data was collected at 298(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Workflow Visualization

The following diagram illustrates the workflow from the synthesis of the starting material to the final crystal structure determination.

G Workflow for Crystal Structure Analysis of this compound cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis A 4-chloro-3-nitrobenzoic acid + Ethanol + H₂SO₄ (conc.) B Reflux (17h) A->B C Precipitation & Filtration B->C D This compound (Product) C->D E Dissolve in Methanol D->E Purified Product F Slow Evaporation E->F G Single Crystals F->G H X-ray Diffraction Data Collection (Enraf–Nonius CAD-4) G->H Selected Crystal I Structure Solution (Direct Methods) H->I J Structure Refinement (Full-matrix least-squares) I->J K Final Crystal Structure J->K

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid. The primary synthetic route detailed is the Fischer esterification, a fundamental reaction in organic chemistry. This document outlines the necessary reagents, optimal reaction conditions, and detailed experimental protocols. All quantitative data is presented in a clear, tabular format for ease of comparison and interpretation.

Reaction Overview

The synthesis of this compound is achieved through the acid-catalyzed esterification of 4-chloro-3-nitrobenzoic acid with ethanol. This reaction, known as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-chloro-3-nitrobenzoic acid[1][2]
Reagent Ethanol[1][2]
Catalyst Concentrated Sulfuric Acid[1][2]
Reaction Temperature Reflux[1][2]
Reaction Time 7 - 17 hours[1][2]
Yield 75% - 97%[1][2]
Melting Point of Product 57-61 °C[2]
Molecular Weight of Product 229.61 g/mol [1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][2]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Ice water

  • Hexane

  • Cold ethanol for washing

Procedure:

  • In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL).[2]

  • Cool the mixture in an ice bath.[2]

  • Slowly add concentrated sulfuric acid (100 mL) to the cooled and stirred suspension.[2]

  • Heat the reaction mixture to reflux and maintain for 7 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the cooled reaction mixture into ice water to precipitate the product.[2]

  • Collect the precipitated crystals by filtration.[1][2]

  • Wash the collected solid with cold ethanol (2 x 50 mL) and then with hexane (2 x 50 mL).[1]

  • Dry the purified product to obtain this compound as a white to pale yellow solid.[1][2]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • ¹H-NMR (300 MHz, CDCl₃): δ 8.50 (1H, d, J = 2.1 Hz), 8.16 (1H, dd, J = 8.4, 2.1 Hz), 7.63 (1H, d, J = 8.4 Hz), 4.43 (2H, q, J = 7.5 Hz), 1.42 (3H, t, J = 7.5 Hz).[2]

  • Melting Point: 57-61 °C.[2]

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow.

Fischer_Esterification cluster_reactants Reactants cluster_product Product 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Ethyl_4-chloro-3-nitrobenzoate This compound 4-chloro-3-nitrobenzoic_acid->Ethyl_4-chloro-3-nitrobenzoate + Ethanol (H₂SO₄ catalyst) Ethanol Ethanol Water Water Experimental_Workflow start Start mix_reactants Mix 4-chloro-3-nitrobenzoic acid and Ethanol start->mix_reactants cool Cool in Ice Bath mix_reactants->cool add_catalyst Slowly Add Conc. H₂SO₄ cool->add_catalyst reflux Heat to Reflux (7-17h) add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down precipitate Pour into Ice Water cool_down->precipitate filtrate Filter the Precipitate precipitate->filtrate wash Wash with Cold Ethanol and Hexane filtrate->wash dry Dry the Product wash->dry end End Product: This compound dry->end

References

A Technical Guide to the Key Intermediates in the Synthesis of Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabrafenib is a potent and selective inhibitor of BRAF kinases, pivotal in the treatment of metastatic melanoma and other cancers harboring BRAF V600 mutations.[1] The commercial viability and clinical availability of Dabrafenib are intrinsically linked to the efficiency and robustness of its chemical synthesis. This guide provides an in-depth analysis of the key chemical intermediates that form the backbone of Dabrafenib's most common manufacturing routes. By examining the strategic importance of each intermediate and the causality behind the chosen synthetic transformations, this document serves as a technical resource for chemists and professionals in process development and medicinal chemistry. We will dissect the convergent synthesis strategy, offering detailed protocols, mechanistic insights, and process considerations for the preparation of these critical building blocks.

Introduction: The Strategic Importance of Dabrafenib Synthesis

Dabrafenib (marketed as Tafinlar®) represents a significant advancement in targeted cancer therapy. Its complex molecular architecture, featuring a thiazole core linked to a fluorinated phenylsulfonamide and an aminopyrimidine moiety, necessitates a sophisticated and well-orchestrated synthetic strategy. The most prevalent and industrially scalable approach is a convergent synthesis. This strategy involves the independent preparation of two advanced molecular fragments, which are then coupled in the final stages of the synthesis. This approach is favored for its overall efficiency, as it allows for the optimization of individual reaction steps and purification of intermediates, leading to higher overall yields and purity of the final Active Pharmaceutical Ingredient (API).

This guide will focus on the principal intermediates required for the construction of these two key fragments, providing a logical, step-by-step examination of their synthesis.

Retrosynthetic Analysis of Dabrafenib

A retrosynthetic approach reveals a logical disconnection at the C-N bond between the thiazole nitrogen and the pyrimidine ring, and the C-C bond between the thiazole and the phenyl ring. This leads to two primary fragments: a substituted aminophenyl-sulfonamide (Fragment A) and a functionalized aminopyrimidine (Fragment B).

Dabrafenib_Synthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Thiazole Formation & Coupling A1 1-fluoro-2-methyl- 4-nitrobenzene A2 2-Methyl-5-nitroaniline A1->A2 NH4OH, Heat A3 2-methylbenzene- 1,4-diamine A2->A3 H2, Pd/C A4 N-(5-amino-2-methylphenyl) propane-1-sulfonamide A3->A4 Propane-1-sulfonyl chloride, Base Coupling Multi-step Thiazole Synthesis & Coupling A4->Coupling B1 5-Fluorouracil B2 2,4-dichloro-5- fluoropyrimidine B1->B2 POCl3, DMA B2->Coupling AdvancedInt N-{3-[5-(2-chloro-4-pyrimidinyl)-...] -thiazol-4-yl]...} Coupling->AdvancedInt Dabrafenib Dabrafenib AdvancedInt->Dabrafenib NH4OH, Heat

References

Role of Ethyl 4-chloro-3-nitrobenzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Ethyl 4-chloro-3-nitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its trifunctional chemical architecture. The strategic positioning of a chloro group, a nitro group, and an ethyl ester on a benzene ring provides multiple, chemoselective handles for molecular elaboration. The electron-withdrawing nature of the nitro and ester groups activates the chloro substituent for nucleophilic aromatic substitution, while the nitro group itself is readily converted to an amino functionality, opening pathways to a host of further transformations. This guide details the synthesis, physicochemical properties, and key synthetic applications of this compound, providing detailed experimental protocols and summarizing its role in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for researchers in a laboratory setting.[1][2][3]

PropertyValue
CAS Number 16588-16-2
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol [3]
Appearance White to light yellow crystalline solid
Melting Point 57-61 °C[1]
Boiling Point 326.2±22.0 °C (Predicted)[1]
Purity Typically ≥97%
Storage Sealed in dry, room temperature conditions[1]

Synthesis of this compound

The most common and straightforward method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[4][5] This acid precursor is typically synthesized via the nitration of p-chlorobenzoic acid.[6][7]

Synthesis of 4-chloro-3-nitrobenzoic acid

The precursor is prepared by the electrophilic nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[6][8]

Esterification to this compound

The esterification is an acid-catalyzed reaction with ethanol, typically achieving high yields.

G cluster_0 Synthesis Pathway A 4-chlorobenzoic acid B 4-chloro-3-nitrobenzoic acid A->B conc. HNO₃, conc. H₂SO₄ C This compound B->C Ethanol, conc. H₂SO₄, Reflux

Caption: Synthesis of this compound.

Core Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a programmed, stepwise modification of the aromatic core.

G cluster_reactions Key Reaction Pathways start This compound A Nucleophilic Aromatic Substitution (SNAr) (at Chloro group) start->A  Nu:⁻ B Reduction (of Nitro group) start->B  [H] C Suzuki-Miyaura Cross-Coupling (at Chloro group) start->C  R-B(OH)₂, Pd cat.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chloro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).[9] This allows for the displacement of the chloride with a variety of nucleophiles, a critical step in building molecular complexity.

  • Common Nucleophiles: Amines (primary, secondary), alkoxides, thiolates.

  • Significance: This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups and for the synthesis of heterocyclic compounds.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, yielding ethyl 3-amino-4-chlorobenzoate. This transformation is a gateway to a vast array of subsequent reactions.

  • Standard Reagents:

    • Catalytic Hydrogenation: H₂, Pd/C is highly efficient but may cause dehalogenation. Raney Nickel is often preferred to preserve the chloro group.[10]

    • Metal/Acid Systems: Fe/AcOH or SnCl₂ provide milder conditions and are compatible with many other functional groups.[10]

  • Synthetic Potential: The resulting aniline can undergo diazotization to form diazonium salts, acylation to form amides, or serve as a nucleophile in other reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[11] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures.

  • Reaction Partners: Aryl or vinyl boronic acids or their esters.[12]

  • Advantages: The reaction proceeds under relatively mild conditions with high functional group tolerance, making it a powerful tool for late-stage diversification.[11]

Applications in Drug Discovery and Materials Science

This compound is a key building block for a range of high-value molecules.[13]

  • Pharmaceuticals: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[7][13] For example, the core structure is relevant to the synthesis of BRAF inhibitors like Dabrafenib.[7]

  • Agrochemicals: The molecule is used in the development of herbicides and pesticides.[13]

  • Heterocyclic Chemistry: Through sequential SₙAr and nitro reduction reactions, it serves as a precursor for benzimidazoles, quinolines, and other heterocyclic systems prevalent in medicinal chemistry.[14]

G A Start: This compound B Step 1: SNAr Reaction (e.g., with R-NH₂) A->B C Intermediate: Ethyl 4-(alkylamino)-3-nitrobenzoate B->C D Step 2: Nitro Reduction (e.g., with Fe/AcOH) C->D E Final Product: Ethyl 3-amino-4-(alkylamino)benzoate D->E

Caption: Workflow for synthesizing a disubstituted aniline derivative.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations discussed.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5]

  • Suspend 4-chloro-3-nitrobenzoic acid (e.g., 35.0 g, 174 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.[5]

  • Cool the suspension in an ice bath to 0 °C (273 K).[5]

  • Slowly add concentrated sulfuric acid (15 mL) with continuous stirring.[5]

  • Remove the ice bath and heat the mixture to reflux for 17 hours.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate will form.[5]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and hexane (2 x 50 mL) to remove unreacted starting material and impurities.[5]

  • Dry the product under vacuum to afford this compound as a white solid. (Typical yield: 75-97%).[4][5]

ReactantM.W. ( g/mol )Amount (g)Moles
4-chloro-3-nitrobenzoic acid201.5635.00.174
Ethanol46.07150 mL-
Sulfuric Acid (conc.)98.0815 mL-
Product 229.62 29.9 (75% yield) 0.130
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This is a representative protocol for reacting this compound with an amine.

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a reaction vessel.

  • Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq) to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for Reduction of the Nitro Group

This protocol uses tin(II) chloride, a mild and effective reagent.[10]

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated HCl.

  • Stir the mixture at room temperature or heat gently (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product.

  • Purify by column chromatography on silica gel.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a representative protocol for the Suzuki coupling of the aryl chloride.[11][15]

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The predictable and chemoselective reactivity of its functional groups—the activated chloro for SₙAr and cross-coupling, the reducible nitro group, and the modifiable ester—provides chemists with a powerful platform for the efficient synthesis of complex molecular architectures. Its established role in the preparation of pharmaceuticals and other functional materials underscores its continued importance for professionals in research and development.

References

Spectroscopic Profile of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chloro-3-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ethyl group protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.50d2.11HAr-H
8.16dd8.4, 2.11HAr-H
7.63d8.41HAr-H
4.43q7.52H-OCH₂CH₃
1.42t7.53H-OCH₂CH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13) NMR Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the available resources. However, the spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. For comparison, the IR spectrum of its precursor, 4-chloro-3-nitrobenzoic acid, displays key absorptions that can be used to anticipate the spectral features of the ethyl ester.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1720 - 1740
NO₂ (Asymmetric stretch)1500 - 1560
NO₂ (Symmetric stretch)1345 - 1385
C-O (Ester)1000 - 1300
C-Cl600 - 800
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 3000
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. However, the predicted monoisotopic mass and m/z values for common adducts provide valuable information for its identification.

Ion/AdductPredicted m/z
[M]⁺229.01
[M+H]⁺230.02
[M+Na]⁺252.00

Molecular Formula: C₉H₈ClNO₄, Molecular Weight: 229.62 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

  • A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • The acquired data is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then acquired by passing an infrared beam through the ATR crystal, where it interacts with the sample.

  • The instrument records the absorbance or transmittance of infrared radiation at different wavenumbers.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Characterization Process->Interpret

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of Ethyl 4-chloro-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 4-chloro-3-nitrobenzoate in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also furnishes a comprehensive experimental protocol for determining solubility, alongside a logical workflow to guide researchers in this process.

Overview and Qualitative Solubility

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table lists common laboratory solvents for which solubility data would be valuable for researchers. In the absence of published data, experimental determination is necessary.

SolventChemical FormulaPolarity Index (approx.)Solubility ( g/100 mL at 25°C)
WaterH₂O9.0Data not available
MethanolCH₃OH5.1Data not available
EthanolC₂H₅OH4.3Data not available
AcetoneC₃H₆O5.1Data not available
Ethyl AcetateC₄H₈O₂4.4Data not available
DichloromethaneCH₂Cl₂3.1Data not available
ChloroformCHCl₃4.1Data not available
TolueneC₇H₈2.4Data not available
HexaneC₆H₁₄0.1Data not available
Diethyl EtherC₄H₁₀O2.8Data not available

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials or flasks with tight-fitting caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step to prevent changes in solubility.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

  • Record the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting start Start: Obtain Pure Compound (this compound) select_solvents Select Common Lab Solvents (Polar & Non-polar) start->select_solvents prep_saturated Prepare Saturated Solutions (Excess Solute) select_solvents->prep_saturated equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter evaporate Evaporate Solvent sample_filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., g/100mL) weigh->calculate tabulate Tabulate Results calculate->tabulate report Generate Technical Report tabulate->report end End report->end

Caption: A logical workflow for the experimental determination of compound solubility.

References

Methodological & Application

Application Notes: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Ethyl 4-chloro-3-nitrobenzoate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring chloro and nitro substitutions on the benzene ring, provides multiple reaction sites for further functionalization. The primary and most common method for its synthesis is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This process is efficient, generally high-yielding, and straightforward, making it suitable for both laboratory and larger-scale production.

Reaction Principle The synthesis involves the acid-catalyzed esterification of a carboxylic acid. In this reaction, the proton from the sulfuric acid catalyst protonates the carbonyl oxygen of the 4-chloro-3-nitrobenzoic acid, increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the ethanol molecule. Subsequent dehydration, facilitated by the acid catalyst, results in the formation of the ethyl ester and water. The reaction is reversible, and using an excess of ethanol or removing water can shift the equilibrium towards the product side.

Quantitative Data Summary

The following table summarizes the quantitative data and physical properties of this compound based on reported experimental findings.

ParameterValueReference(s)
Molecular FormulaC₉H₈ClNO₄[1][2]
Molecular Weight229.61 g/mol [1]
AppearanceWhite solid / Pale yellow crystalline powder[1][3]
Melting Point57-61 °C[2][3]
Boiling Point (Predicted)326.2 ± 22.0 °C[3][4]
Density (Predicted)1.369 ± 0.06 g/cm³[3]
Yield75% - 97%[1][3][5]
Storage TemperatureRoom Temperature, sealed in a dry environment[3][4]

Experimental Protocol

This protocol details the synthesis of this compound via Fischer esterification. The procedure is based on established methods that have demonstrated high yields.[3][5]

Materials and Reagents:

  • 4-Chloro-3-nitrobenzoic acid

  • Ethanol (absolute or 95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (distilled or deionized)

  • Hexane (for washing, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beaker

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, add 4-chloro-3-nitrobenzoic acid (e.g., 300 g). Place the flask in an ice bath to cool.

  • Addition of Reagents: To the flask, add ethanol (e.g., 1500 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 100 mL) dropwise, ensuring the temperature of the mixture remains low.

  • Reflux: Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux using a heating mantle. Continue heating under reflux for 7 to 17 hours.[1][3][5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing ice water. A solid precipitate of this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with cold ethanol and then with hexane to remove any unreacted starting material and impurities.[1]

  • Drying: Dry the purified product, a white to pale yellow solid, to a constant weight. The yield is typically high, reported to be up to 97%.[3][5]

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H-NMR.[3][5]

    • ¹H-NMR (300 MHz, CDCl₃): δ 8.50 (1H, d, J = 2.1 Hz), 8.16 (1H, dd, J = 8.4, 2.1 Hz), 7.63 (1H, d, J = 8.4 Hz), 4.43 (2H, q, J = 7.5 Hz), 1.42 (3H, t, J = 7.5 Hz).[3][5]

Synthesis Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound node_reagents 1. Reagent Preparation - 4-Chloro-3-nitrobenzoic acid - Ethanol - Conc. H₂SO₄ node_mixing 2. Mixing & Cooling Add reagents to flask and cool in an ice bath. node_reagents->node_mixing node_reflux 3. Reflux Heat the mixture for 7-17 hours. node_mixing->node_reflux node_precipitation 4. Product Precipitation Pour reaction mixture into ice water. node_reflux->node_precipitation node_filtration 5. Isolation Collect solid product by vacuum filtration. node_precipitation->node_filtration node_washing 6. Washing Wash with cold ethanol and hexane. node_filtration->node_washing node_drying 7. Drying Dry the final product. node_washing->node_drying node_product Final Product: This compound node_drying->node_product

Caption: Synthesis workflow for this compound.

References

Application Notes: Ethyl 4-chloro-3-nitrobenzoate in the Synthesis of BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a versatile aromatic building block with significant applications in medicinal chemistry. Its substituted phenyl ring serves as a scaffold for the synthesis of complex molecules targeting various biological pathways. A notable application of structurally related nitrobenzoates is in the development of kinase inhibitors, particularly those targeting the BRAF protein, a key component of the MAPK/ERK signaling pathway. This pathway is frequently mutated in various cancers, most notably in melanoma. This document provides an overview of the application of this compound as a precursor for the synthesis of BRAF inhibitors, using the synthesis of Dabrafenib, a potent BRAF inhibitor, as a key example.

Key Application: Synthesis of Dabrafenib Intermediates

This compound serves as a critical starting material for the synthesis of key intermediates of Dabrafenib, an FDA-approved therapeutic for cancers harboring the BRAF V600E mutation. The synthetic strategy involves the transformation of the nitro and chloro substituents on the benzene ring to introduce the necessary functionalities for building the final drug molecule.

Experimental Protocols

The following protocols are adapted from established synthetic routes for Dabrafenib and illustrate the utility of this compound as a starting material.

Protocol 1: Reduction of the Nitro Group

The initial step in the synthetic sequence is the reduction of the nitro group to an amine. This transformation is crucial for subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (0.2 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Ethyl 3-amino-4-chlorobenzoate.

Protocol 2: Sulfonamide Bond Formation

The newly formed amino group is then reacted with a sulfonyl chloride to form a key sulfonamide intermediate.

Materials:

  • Ethyl 3-amino-4-chlorobenzoate

  • 2,6-Difluorobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve Ethyl 3-amino-4-chlorobenzoate (1.0 eq) in dichloromethane and cool the solution to 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of 2,6-difluorobenzenesulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Quantitative Data

The following table summarizes the biological activity of Dabrafenib, a downstream product synthesized from intermediates derived from compounds like this compound.

CompoundTargetAssayIC₅₀ (nM)Cell LineReference
DabrafenibBRAFV600EEnzyme Assay0.6-[1]
DabrafenibCRAFEnzyme Assay5.0-[1]
DabrafenibBRAFV600ECell Proliferation200Melanoma Cell Lines[2]
DabrafenibBRAFV600EpERK Inhibition3A375P cells[3]
DabrafenibBRAFV600EpMEK Inhibition6A375P cells[3]

Signaling Pathway and Experimental Workflow

BRAF V600E Signaling Pathway and Inhibition by Dabrafenib

The BRAF gene is a proto-oncogene that encodes a serine/threonine-protein kinase.[4] The V600E mutation leads to constitutive activation of the BRAF kinase, which in turn activates the downstream MAPK/ERK signaling pathway, promoting cell proliferation and survival.[4][5] Dabrafenib is a potent inhibitor of the BRAF V600E mutant kinase.[5]

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Caption: BRAF V600E signaling pathway and its inhibition by Dabrafenib.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Dabrafenib intermediate from this compound.

Synthesis_Workflow Start This compound Step1 Nitro Group Reduction Start->Step1 Intermediate1 Ethyl 3-amino-4-chlorobenzoate Step1->Intermediate1 Step2 Sulfonamide Bond Formation Intermediate1->Step2 Intermediate2 Sulfonamide Intermediate Step2->Intermediate2 Further_Steps Further Modifications Intermediate2->Further_Steps Final_Product Dabrafenib Further_Steps->Final_Product

Caption: Synthetic workflow from this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 4-chloro-3-nitrobenzoate. This versatile substrate is a valuable building block in medicinal chemistry and materials science due to its susceptibility to substitution at the C-4 position, activated by the electron-withdrawing nitro group at the C-3 position.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds via an addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

The reactivity of this compound in SNAr reactions is primarily dictated by:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) at the position ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack.

  • Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the rearomatization of the ring after the initial nucleophilic addition.

Applications in Research and Development

The SNAr reactions of this compound provide a straightforward route to a diverse range of substituted 3-nitrobenzoate derivatives. These products serve as key intermediates in the synthesis of various biologically active molecules and functional materials. For instance, the resulting amino-substituted nitroaromatics can be further transformed, such as through reduction of the nitro group, to generate a variety of heterocyclic compounds.

Data Presentation: Summary of SNAr Reactions

The following table summarizes the quantitative data for various nucleophilic aromatic substitution reactions performed on this compound.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
AnilineAnilineNeat1201875Ethyl 4-anilino-3-nitrobenzoate
MethylamineAqueous MethylamineNot SpecifiedReflux3-5High4-(Methylamino)-3-nitrobenzoic acid*

*Note: The reaction was reported with 4-chloro-3-nitrobenzoic acid, but is indicative of the reactivity with the corresponding ethyl ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-anilino-3-nitrobenzoate

This protocol details the reaction of this compound with aniline to yield Ethyl 4-anilino-3-nitrobenzoate.[1]

Materials:

  • This compound (5.0 g, 0.022 mol)

  • Aniline (freshly distilled, 10 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, heat a mixture of this compound (5.0 g, 0.022 mol) in freshly distilled aniline (10 mL).

  • Maintain the reaction temperature at 120°C (393 K) for 18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add ethanol (50 mL) to the reaction mixture to precipitate the product.

  • Collect the yellow precipitate by suction filtration.

  • Wash the precipitate with cold ethanol (2 x 20 mL).

  • Dry the solid to obtain Ethyl 4-anilino-3-nitrobenzoate (Yield: 4.7 g, 75%).[1]

Protocol 2: General Procedure for Reaction with Amine Nucleophiles

The following is a general and milder procedure adaptable for various amine nucleophiles, based on the reaction of the analogous Ethyl 4-fluoro-3-nitrobenzoate.[2]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, propylamine) (1.1 - 1.5 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.2 - 2.0 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine nucleophile (1.1 - 1.5 eq) and DIPEA (1.2 - 2.0 eq) in dichloromethane.

  • To this solution, add a solution of this compound (1.0 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x volume) and then with 10% aqueous Na₂CO₃ solution (2 x volume).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

SNAr Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction of this compound with an amine nucleophile (R-NH₂).

Caption: SNAr mechanism of this compound.

Note: The DOT script above is a template. Actual image rendering requires a Graphviz installation and chemical structure images.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of substituted 3-nitrobenzoates via SNAr.

experimental_workflow start Start: this compound + Nucleophile + Base (optional) reaction Reaction in Solvent (e.g., DCM, Neat) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up (Wash with H₂O, Na₂CO₃) monitoring->workup Upon completion extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: Ethyl 4-substituted-3-nitrobenzoate purification->product

Caption: General experimental workflow for SNAr reactions.

References

Application Notes and Protocols: Ethyl 4-chloro-3-nitrobenzoate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-3-nitrobenzoate is a highly versatile and readily available building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing nitro group ortho to a labile chlorine atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the presence of the ethyl ester functionality, allows for a variety of subsequent chemical transformations, making it an invaluable precursor in the synthesis of medicinally relevant scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—benzimidazoles, quinolones, and phenothiazines—using this compound as the starting material.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles from this compound involves a two-step sequence: nucleophilic aromatic substitution with an amine followed by reductive cyclization.

Experimental Protocol: Synthesis of 1,2-disubstituted Benzimidazoles

This protocol outlines a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles.

Step 1: Synthesis of Ethyl 4-(alkylamino)-3-nitrobenzoates

  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add the desired primary amine (e.g., methylamine, propylamine, or butylamine) (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ethyl 4-(alkylamino)-3-nitrobenzoate derivative.

Step 2: Reductive Cyclization to form 1,2-disubstituted Benzimidazoles

  • In a microwave-safe vessel, combine the Ethyl 4-(alkylamino)-3-nitrobenzoate derivative (1.0 eq) and a substituted aromatic or heteroaromatic aldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium dithionite (Na2S2O4) (3.0 eq) to the mixture.

  • Subject the reaction mixture to microwave irradiation at 600 watts for the time specified in Table 1.

  • After completion, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration, dry it, and recrystallize from a suitable solvent (e.g., DMF:DMSO mixture) to afford the pure 1,2-disubstituted benzimidazole derivative.

Quantitative Data
Compound IDR GroupAr GroupReaction Time (min)Melting Point (°C)Molecular Weight ( g/mol )
4a -CH₃-C₆H₅7158-160282.31
4b -CH₃4-Cl-C₆H₄8175-177316.76
4c -CH₃4-OCH₃-C₆H₄7.5162-164312.34
4d -CH₂CH₂CH₃-C₆H₅8135-137310.37
4e -CH₂CH₂CH₃4-Cl-C₆H₄9148-150344.81
4f -CH₂CH₂CH₂CH₃-C₆H₅7.5142324.40
4g -CH₂CH₂CH₂CH₃4-Cl-C₆H₄8230358.84

Data adapted from a microwave-assisted synthesis study. Reaction conditions and yields may vary.

Biological Activity and Mechanism of Action

Benzimidazole derivatives synthesized from this compound have been reported to exhibit antimicrobial and antifungal activities.[1] One of the proposed mechanisms of action for the antibacterial effects of some benzimidazoles is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[2]

antimicrobial_mechanism Benzimidazole Benzimidazole Derivative DNAGyrase Bacterial DNA Gyrase (Subunit B) Benzimidazole->DNAGyrase Inhibition DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Essential for CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to

Proposed mechanism of antibacterial action for certain benzimidazole derivatives.

Synthesis of Quinolone Derivatives

Quinolones are a major class of synthetic antibacterial agents. A potential synthetic route to quinolone derivatives from this compound involves the Gould-Jacobs reaction. This would first require the reduction of the nitro group to an amine, followed by reaction with an appropriate three-carbon component to construct the quinolone core.

Conceptual Experimental Workflow

quinolone_synthesis_workflow Start Ethyl 4-chloro- 3-nitrobenzoate Reduction Nitro Group Reduction Start->Reduction Intermediate Ethyl 3-amino- 4-chlorobenzoate Reduction->Intermediate GouldJacobs Gould-Jacobs Reaction Intermediate->GouldJacobs Quinolone Quinolone Derivative GouldJacobs->Quinolone

Conceptual workflow for the synthesis of quinolones from this compound.

Detailed experimental protocols for this specific transformation are currently under development and will be provided in a future update.

Anticipated Biological Activity

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[3] By forming a stable complex with these enzymes and DNA, they induce double-strand breaks in the bacterial chromosome, leading to cell death.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as antipsychotic agents. The synthesis of phenothiazines from this compound would likely proceed through a nucleophilic aromatic substitution with a sulfur nucleophile, such as 2-aminothiophenol, followed by intramolecular cyclization.

Conceptual Experimental Workflow

phenothiazine_synthesis_workflow Start Ethyl 4-chloro- 3-nitrobenzoate SNAr SNAr with 2-aminothiophenol Start->SNAr Intermediate Diphenyl sulfide intermediate SNAr->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Phenothiazine Phenothiazine Derivative Cyclization->Phenothiazine

Conceptual workflow for phenothiazine synthesis from this compound.

Detailed experimental protocols for this specific transformation are currently under development and will be provided in a future update.

Anticipated Biological Activity

Phenothiazine-based drugs are well-known for their antipsychotic effects, which are primarily attributed to their ability to act as antagonists at dopamine D2 receptors in the central nervous system.[1] By blocking these receptors, they modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.

phenothiazine_moa Phenothiazine Phenothiazine Derivative D2Receptor Dopamine D2 Receptor Phenothiazine->D2Receptor Antagonism DopamineSignal Dopaminergic Signaling D2Receptor->DopamineSignal Modulates AntipsychoticEffect Antipsychotic Effect DopamineSignal->AntipsychoticEffect Alleviation of Psychosis

Mechanism of action for phenothiazine-based antipsychotics.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented herein for the synthesis of benzimidazoles, along with the conceptual frameworks for quinolone and phenothiazine synthesis, highlight the synthetic utility of this building block. Further research into the development of detailed protocols for a broader range of heterocyclic systems derived from this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Note: High-Purity Ethyl 4-chloro-3-nitrobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of crude Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis, through recrystallization. The described methods yield a product of high purity, suitable for downstream applications in drug development and organic synthesis.

Introduction

This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, significant purification can be achieved. This note details two effective recrystallization protocols for this compound: a single-solvent method using methanol and a mixed-solvent method employing an ethanol/water system.

Data Presentation

The following table summarizes the expected outcomes of the recrystallization of crude this compound using the protocols detailed below. The data presented is representative of typical results.

ParameterCrude this compoundRecrystallized (Methanol)Recrystallized (Ethanol/Water)
Appearance Yellowish solidOff-white to pale yellow crystalsOff-white to pale yellow crystals
Purity (by HPLC) ~95%>99.5%>99.0%
Melting Point 55-59 °C57-61 °C[1]57-60 °C
Typical Recovery Yield N/A80-90%85-95%

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Methanol (ACS grade)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is particularly effective for obtaining high-purity, well-defined crystals suitable for analytical standards and X-ray crystallography.[2]

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 5-7 mL of methanol. Add a magnetic stir bar to the flask.

  • Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil. Continue to add small portions of methanol until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry thoroughly under vacuum on the filter funnel. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This protocol is an efficient method for purifying larger quantities of crude product and often results in a high recovery yield.

  • Dissolution: To an Erlenmeyer flask containing the crude this compound, add a minimal amount of hot ethanol (near boiling) with stirring until the solid is completely dissolved. A starting point is approximately 4-6 mL of ethanol per gram of crude material.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring. Water acts as an anti-solvent, reducing the solubility of the organic product. Continue adding water until a faint, persistent cloudiness is observed, indicating the saturation point.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v).

  • Drying: Dry the crystals thoroughly under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Recrystallization Workflow for this compound Crude Crude this compound Dissolution Dissolution in Hot Solvent (Methanol or Ethanol) Crude->Dissolution HotFiltration Hot Filtration (Optional) (Removes Insoluble Impurities) Dissolution->HotFiltration If insoluble impurities are present Crystallization Slow Cooling to Room Temperature (Crystal Formation) Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization IceBath Cooling in Ice Bath (Maximizes Yield) Crystallization->IceBath VacuumFiltration Vacuum Filtration (Isolates Crystals) IceBath->VacuumFiltration Washing Washing with Cold Solvent (Removes Soluble Impurities) VacuumFiltration->Washing MotherLiquor Mother Liquor (Contains Soluble Impurities) VacuumFiltration->MotherLiquor Drying Drying (Removes Residual Solvent) Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: General workflow for the recrystallization process.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the physicochemical properties, spectroscopic and chromatographic methods, and thermal analysis of this compound.

Physicochemical Properties

This compound is a white to yellow solid at room temperature.[1] Its fundamental physicochemical properties are crucial for handling, storage, and downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1][2]
Appearance White to yellow solid[1]
Melting Point 57-61 °C[1]
Boiling Point (Predicted) 326.2 ± 22.0 °C[1]
Density (Predicted) 1.369 ± 0.06 g/cm³[1]
Storage Sealed in a dry place at room temperature[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

NMR spectroscopy is a powerful tool for determining the molecular structure of a compound.

  • ¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.50d2.11HH-2
8.16dd8.4, 2.11HH-6
7.63d8.41HH-5
4.43q7.52H-OCH₂CH₃
1.42t7.53H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Based on related compounds)

Chemical Shift (δ, ppm)Assignment
~164C=O
~150C-NO₂
~136C-Cl
~133C-H (aromatic)
~131C-CO
~126C-H (aromatic)
~62-OCH₂CH₃
~14-OCH₂CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4 s

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethyl group)
~1720C=O stretchEster
~1530 and ~1350N-O asymmetric and symmetric stretchNitro group
~1250C-O stretchEster
~850C-Cl stretchAryl chloride

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: Perform a background correction and acquire the sample spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. For this compound, the presence of the nitro-substituted benzene ring gives rise to characteristic UV absorptions.

Table 5: UV-Visible Spectroscopic Data for this compound

λmax (nm)Solvent
265, 296Not specified[3]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength range: 200-400 nm

    • Scan speed: Medium

    • Slit width: 1.0 nm

  • Data Processing: Record the spectrum against a solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic techniques are vital for separating and quantifying this compound, as well as for identifying impurities.

HPLC is a primary method for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for a compound of this polarity.

Table 6: Proposed HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Method Validation (brief): The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the area percent method.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Table 7: Proposed GC-MS Method Parameters for this compound Analysis

ParameterCondition
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use a GC-MS system with a capillary column and a mass selective detector.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The expected molecular ion peak is at m/z 229. Key fragment ions can be predicted based on the structure (e.g., loss of the ethoxy group).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of a material.

Table 8: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Observation
DSC Melting PointEndothermic peak corresponding to the melting point (57-61 °C)
DecompositionExothermic event at higher temperatures, characteristic of nitro compounds
TGA Onset of DecompositionSignificant weight loss at elevated temperatures indicating decomposition

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrumentation: Use a DSC and a TGA instrument.

  • DSC Parameters:

    • Temperature range: 25 °C to 400 °C

    • Heating rate: 10 °C/min

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • TGA Parameters:

    • Temperature range: 25 °C to 600 °C

    • Heating rate: 10 °C/min

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • Data Analysis: Analyze the resulting curves to determine melting point, heat of fusion, and decomposition temperatures.

Visualizations

Analytical_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Characterization Data Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis HPLC HPLC Sample->HPLC GC_MS GC-MS Sample->GC_MS DSC DSC Sample->DSC TGA TGA Sample->TGA Structure Structure Elucidation NMR->Structure IR->Structure Purity Purity Assessment HPLC->Purity GC_MS->Purity Thermal_Stability Thermal Stability DSC->Thermal_Stability TGA->Thermal_Stability

Caption: General workflow for the analytical characterization of this compound.

Molecular_Properties cluster_properties Molecular Properties cluster_techniques Analytical Techniques Molecule This compound Functional_Groups Functional Groups Molecular_Structure Molecular Structure Purity_Impurities Purity & Impurities Thermal_Behavior Thermal Behavior NMR NMR NMR->Molecular_Structure IR FT-IR IR->Functional_Groups UV_Vis UV-Vis UV_Vis->Molecular_Structure HPLC HPLC HPLC->Purity_Impurities GC_MS GC-MS GC_MS->Purity_Impurities DSC_TGA DSC/TGA DSC_TGA->Thermal_Behavior

Caption: Relationship between analytical techniques and the molecular properties they elucidate.

References

Application Notes and Protocols: Synthesis and Utility of Ethyl 4-(Substituted-amino)-3-nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ethyl 4-(substituted-amino)-3-nitrobenzoates via the nucleophilic aromatic substitution (SNAr) reaction of ethyl 4-chloro-3-nitrobenzoate with a variety of amines. This class of compounds serves as a crucial scaffold in medicinal chemistry, acting as key intermediates in the development of therapeutic agents, including enzyme inhibitors for neurodegenerative diseases and kinase inhibitors for oncology.

Introduction

The reaction of this compound with primary and secondary amines is a robust and versatile method for generating a library of substituted aniline derivatives. The electron-withdrawing nature of the nitro group and the carboxylic ester activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent. The resulting products are valuable precursors for the synthesis of more complex molecules with diverse biological activities. This document outlines detailed experimental protocols for this reaction with various amines and summarizes the reaction outcomes.

Data Presentation

The following table summarizes the reaction of this compound (or the analogous ethyl 4-fluoro-3-nitrobenzoate) with a range of primary and secondary amines. The data highlights the versatility of this reaction in generating a diverse set of substituted nitroaromatic compounds.

Amine NucleophileProductReaction ConditionsYield (%)Reference
AnilineEthyl 4-anilino-3-nitrobenzoateAniline, 120°C, 18h75[1]
AnilineEthyl 4-anilino-3-nitrobenzoateAniline, DIPEA, CH₂Cl₂, rt, overnightNot Reported[2]
EthylamineEthyl 4-(ethylamino)-3-nitrobenzoateNot specified in abstractNot Reported[3]
PropylamineEthyl 4-(propylamino)-3-nitrobenzoatePropylamine, DIPEA, CH₂Cl₂, rt, overnightNot ReportedNot Found
tert-ButylamineEthyl 4-(tert-butylamino)-3-nitrobenzoatetert-Butylamine, DIPEA, CH₂Cl₂, rt, overnightNot ReportedNot Found
CyclohexylmethanamineEthyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoateNot specified in abstractNot Reported[4]

Experimental Protocols

General Procedure for the Reaction of this compound with Amines

This protocol provides a general method for the nucleophilic aromatic substitution reaction. Specific modifications for different amines are detailed in the subsequent protocols.

G cluster_workflow General Experimental Workflow start Combine this compound, amine, and solvent in a reaction flask. add_base Add a non-nucleophilic base (e.g., DIPEA) if the amine is used as its salt or to scavenge HCl. start->add_base Optional reaction Stir the reaction mixture at the specified temperature for the designated time. start->reaction add_base->reaction workup Perform aqueous workup to remove water-soluble impurities and the base. reaction->workup extraction Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). workup->extraction drying Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). extraction->drying purification Purify the crude product by recrystallization or column chromatography. drying->purification characterization Characterize the final product using analytical techniques (NMR, MS, etc.). purification->characterization

Caption: General workflow for the synthesis of ethyl 4-(substituted-amino)-3-nitrobenzoates.

Protocol 1: Synthesis of Ethyl 4-anilino-3-nitrobenzoate (High Temperature)[1]

Materials:

  • This compound (5.0 g, 21.8 mmol)

  • Aniline (10 mL, freshly distilled)

  • Ethanol

Procedure:

  • In a round-bottom flask, heat a mixture of this compound and freshly distilled aniline.[1]

  • Maintain the reaction temperature at 120°C for 18 hours.[1]

  • After cooling to room temperature, add 50 mL of ethanol to the reaction mixture, which will cause a yellow precipitate to form.[1]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL).[1]

  • Dry the product to obtain ethyl 4-anilino-3-nitrobenzoate.

  • Yield: 4.7 g (75%).[1]

Protocol 2: Synthesis of Ethyl 4-anilino-3-nitrobenzoate (Room Temperature)[2]

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate (1 g, 4.7 mmol) - Note: The original protocol uses the fluoro-analogue, which is expected to have similar reactivity to the chloro-analogue.

  • Aniline (0.51 g, 5.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.72 g, 5.6 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve aniline and DIPEA in 20 mL of dichloromethane in a reaction flask.[2]

  • In a separate flask, dissolve ethyl 4-fluoro-3-nitrobenzoate in 20 mL of dichloromethane.[2]

  • Add the ethyl 4-fluoro-3-nitrobenzoate solution to the aniline solution.[2]

  • Stir the reaction mixture overnight at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and then with 10% Na₂CO₃ solution (2 x 10 mL).[2]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.[2]

  • Remove the solvent under reduced pressure to yield the crude product.[2]

  • Recrystallize the product from ethyl acetate to obtain pure ethyl 4-anilino-3-nitrobenzoate.[2]

Applications in Drug Discovery

The ethyl 4-(substituted-amino)-3-nitrobenzoate scaffold is a versatile starting point for the synthesis of various biologically active molecules. The amino group can be further functionalized, and the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex structures.

Butyrylcholinesterase Inhibitors for Alzheimer's Disease

Derivatives of ethyl 4-(substituted-amino)-3-nitrobenzoate have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. For instance, ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate has been identified as a good BChE inhibitor.[4] This suggests that the scaffold can be optimized to develop potent and selective inhibitors for this therapeutic target.

Kinase Inhibitors for Cancer Therapy

The substituted aminobenzoate core is a common feature in many kinase inhibitors. These compounds can serve as precursors for the synthesis of molecules that target specific kinases involved in cancer cell signaling pathways. By modifying the amine substituent and further elaborating the molecule, researchers can develop potent and selective inhibitors for various kinases, such as those involved in cell proliferation, survival, and angiogenesis.

The following diagram illustrates the general strategy for utilizing this compound in the development of kinase inhibitors.

G cluster_drug_discovery Drug Discovery Workflow start This compound reaction Nucleophilic Aromatic Substitution with a diverse library of amines (R-NH₂) start->reaction intermediate Ethyl 4-(R-amino)-3-nitrobenzoate (Key Intermediate Library) reaction->intermediate modification Further Chemical Modifications: - Nitro group reduction - Amide coupling - Cyclization reactions intermediate->modification final_compounds Library of Final Compounds modification->final_compounds screening High-Throughput Screening (e.g., Kinase Inhibition Assays) final_compounds->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the development of kinase inhibitors.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for Ethyl 4-chloro-3-nitrobenzoate, an important intermediate in the pharmaceutical and chemical industries. The primary synthesis route detailed is the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, featuring a substituted benzene ring, makes it a versatile starting material for introducing functionalities through nucleophilic aromatic substitution and other transformations. A common and scalable method for its preparation is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid.

Synthesis Pathway

The most common and industrially scalable method for producing this compound is through the Fischer esterification of 4-chloro-3-nitrobenzoic acid. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this specific synthesis, 4-chloro-3-nitrobenzoic acid is reacted with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the corresponding ethyl ester.

Synthesis_Pathway 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Reaction Esterification 4-chloro-3-nitrobenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Ethyl_4-chloro-3-nitrobenzoate This compound Reaction->Ethyl_4-chloro-3-nitrobenzoate

Caption: Fischer esterification of 4-chloro-3-nitrobenzoic acid.

Experimental Protocols

Two detailed protocols are provided below, representing different scales of synthesis.

Protocol 1: Laboratory Scale Synthesis

This protocol is suitable for laboratory-scale synthesis to produce a moderate quantity of the target compound.

Materials:

  • 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol)[1]

  • Ethanol (150 mL)[1]

  • Concentrated sulfuric acid (15 mL)[1]

  • Hexane

  • Ice water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid (35.0 g) in ethanol (150 mL) in a round-bottom flask and cool the mixture to 0 °C using an ice bath.[1]

  • Slowly add concentrated sulfuric acid (15 mL) to the stirred suspension while maintaining the cool temperature.[1]

  • After the addition is complete, heat the mixture to reflux and maintain for 17 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.[1]

  • Pour the mixture into ice water to ensure complete precipitation of the product.

  • Collect the precipitate by filtration.[1]

  • Wash the collected solid with cold ethanol (2 x 50 mL) and then with hexane (2 x 50 mL).[1]

  • Dry the product to obtain this compound as a white solid.

Lab_Scale_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend 4-chloro-3-nitrobenzoic acid in Ethanol cool Cool to 0°C start->cool add_acid Slowly add conc. H₂SO₄ cool->add_acid reflux Heat to reflux for 17h add_acid->reflux cool_room Cool to room temperature reflux->cool_room precipitate Pour into ice water cool_room->precipitate filter Filter the precipitate precipitate->filter wash_ethanol Wash with cold Ethanol filter->wash_ethanol wash_hexane Wash with Hexane wash_ethanol->wash_hexane dry Dry the product wash_hexane->dry

Caption: Laboratory-scale synthesis workflow.

Protocol 2: Scalable Synthesis

This protocol is adapted for a larger scale, suitable for pilot plant or industrial production, with a focus on high yield.

Materials:

  • 4-chloro-3-nitrobenzoic acid (300 g)[2][3]

  • Ethanol (1500 mL)[2][3]

  • Concentrated sulfuric acid (100 mL)[2][3]

  • Ice water

Equipment:

  • Large reaction vessel with mechanical stirring

  • Heating and cooling system

  • Addition funnel

  • Large filtration unit

Procedure:

  • In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL).[2][3]

  • Cool the solution using an ice bath.[2][3]

  • Slowly add concentrated sulfuric acid (100 mL) through an addition funnel, maintaining the temperature of the mixture under control.[2][3]

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 7 hours.[2][3]

  • After the reaction is complete, pour the mixture into a large volume of ice water to precipitate the product.[2][3]

  • Collect the precipitated crystals by filtration.[2][3]

  • Wash the product thoroughly with water to remove any residual acid.

  • Dry the final product, this compound.

Scalable_Synthesis_Workflow cluster_setup Reaction Setup cluster_react Reaction cluster_purification Workup & Purification dissolve Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol cool_ice Cool with ice bath dissolve->cool_ice add_sulfuric Slowly add conc. H₂SO₄ cool_ice->add_sulfuric reflux_7h Heat to reflux for 7h add_sulfuric->reflux_7h precipitate_ice Pour into ice water reflux_7h->precipitate_ice filter_crystals Filter the crystals precipitate_ice->filter_crystals wash_water Wash with water filter_crystals->wash_water dry_product Dry the final product wash_water->dry_product

Caption: Scalable synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols for easy comparison.

ParameterProtocol 1: Laboratory ScaleProtocol 2: Scalable Synthesis
Starting Material 4-chloro-3-nitrobenzoic acid4-chloro-3-nitrobenzoic acid
Amount of Starting Material 35.0 g[1]300 g[2][3]
Solvent EthanolEthanol
Solvent Volume 150 mL[1]1500 mL[2][3]
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Catalyst Volume 15 mL[1]100 mL[2][3]
Reaction Temperature RefluxReflux
Reaction Time 17 hours[1]7 hours[2][3]
Product Yield (Mass) 29.9 g[1]332 g[2][3]
Product Yield (%) 75%[1]97%[2][3]
Product Appearance White solid[1]Pale yellow crystalline powder[2]

Safety and Handling

  • 4-chloro-3-nitrobenzoic acid: Handle with care as it is an irritant.

  • Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform additions slowly and in a well-ventilated area, preferably a fume hood.

  • Ethanol and Hexane: Flammable solvents. Keep away from ignition sources.

  • The reaction should be conducted in a well-ventilated area.

Conclusion

The Fischer esterification of 4-chloro-3-nitrobenzoic acid is a robust and scalable method for the synthesis of this compound. The provided protocols offer detailed procedures for both laboratory and larger-scale production, with the scalable method demonstrating a significantly higher yield. Researchers and drug development professionals can adapt these methods to suit their specific needs, ensuring a reliable supply of this important chemical intermediate.

References

Application Note: Monitoring the Synthesis of Ethyl 4-chloro-3-nitrobenzoate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in the production of various pharmaceuticals, is typically achieved through the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[1][2] Efficiently monitoring the progress of this reaction is crucial for optimizing reaction times, maximizing yield, and minimizing the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[3] It allows for the qualitative assessment of the consumption of the starting material and the formation of the product. This application note provides a detailed protocol for monitoring the synthesis of this compound using TLC.

Reaction Scheme: The synthesis involves the esterification of 4-chloro-3-nitrobenzoic acid with ethanol, catalyzed by concentrated sulfuric acid.

  • Starting Material: 4-chloro-3-nitrobenzoic acid

  • Reagent: Ethanol

  • Catalyst: Concentrated Sulfuric Acid

  • Product: this compound

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis and TLC monitoring is provided in Table 1.

Category Item Purpose
Glassware & Equipment Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantle / Oil bathFor controlled heating of the reaction
Magnetic stirrer and stir barFor homogenous mixing
TLC plates (Silica gel 60 F254)Stationary phase for chromatography
TLC developing chamberTo develop the chromatogram
Capillary tubes or micropipettesFor spotting the TLC plate
UV Lamp (254 nm)For non-destructive visualization[4]
Fume hoodFor safe handling of volatile and hazardous chemicals
Heat gunFor drying TLC plates and for certain visualization stains
Chemicals 4-chloro-3-nitrobenzoic acidStarting material[1]
Ethanol (absolute)Reagent and solvent[1]
Concentrated Sulfuric Acid (H₂SO₄)Catalyst[1]
Ethyl acetateComponent of the TLC mobile phase
Hexane or HeptaneComponent of the TLC mobile phase
Dichloromethane (DCM)Alternative solvent for sample preparation
Stannous chloride (SnCl₂)Reagent for visualization stain[5]
Hydrochloric acid (HCl)Solvent for visualization stain[5]
Sodium nitrite (NaNO₂)Reagent for visualization stain[5]
β-NaphtholReagent for visualization stain[5]
Sodium hydroxide (NaOH)Reagent for visualization stain[5]

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

  • Suspend 4-chloro-3-nitrobenzoic acid in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and maintain for several hours.[1] The progress of the reaction should be monitored every 30-60 minutes using the TLC protocol described below.

  • Once the reaction is complete (as determined by TLC), the work-up procedure typically involves pouring the mixture into ice water to precipitate the product, followed by filtration and washing.[2]

TLC Monitoring Protocol

The following workflow outlines the process for monitoring the reaction.

G Experimental Workflow for TLC Monitoring cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., 3:1 Hexane:EtOAc) B 2. Prepare TLC Plate (Draw baseline) C 3. Prepare Samples (SM, Co-spot, Rxn) D 4. Spot TLC Plate C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate E->F G 7. Visualize under UV Light (254 nm) F->G H 8. Apply Chemical Stain (if needed) G->H I 9. Calculate Rf Values & Analyze H->I

Caption: Workflow for monitoring the reaction progress using TLC.

Step-by-Step Procedure:

  • TLC Plate Preparation: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of a silica gel TLC plate. Mark three equidistant points on this line for spotting.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 4-chloro-3-nitrobenzoic acid in a few drops of a suitable solvent (e.g., ethanol or ethyl acetate).

    • Reaction Mixture (Rxn): Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute it with a few drops of ethyl acetate.

    • Co-spot (Co): This lane will have a spot of the starting material and the reaction mixture applied at the same point. This helps in confirming the identity of the starting material spot in the reaction mixture lane.

  • Spotting: Using separate capillary tubes for each sample, lightly touch the tip to the designated mark on the baseline of the TLC plate. The goal is to create small, concentrated spots.

  • Development:

    • Pour the chosen mobile phase (solvent system) into the developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm). Compounds with a conjugated pi-system, like the starting material and product, will appear as dark spots.[6] Circle these spots with a pencil.

    • Chemical Staining (for Nitro Compounds): For more specific visualization, a stain that reacts with the nitro group can be used.[5] i. Reduction: Spray the dried plate with a 5% (w/v) solution of SnCl₂ in 2M HCl and heat at 100°C for 10-15 minutes.[5] This reduces the nitro group to an amine. ii. Diazotization: After cooling, spray the plate with a 2% (w/v) aqueous solution of NaNO₂.[5] iii. Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH. Azo dye formation will result in brightly colored spots (orange to red).[5]

Data Presentation and Interpretation

The progress of the reaction is determined by comparing the intensity of the spots. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the stationary phase, mobile phase, and the compound's structure.[7] Polar compounds interact more strongly with the polar silica gel and thus have lower Rf values.[3] The starting material, 4-chloro-3-nitrobenzoic acid, is a carboxylic acid and is significantly more polar than the product, this compound, which is an ester. Therefore, the starting material will have a lower Rf value than the product.

Table 2: Suggested Mobile Phases and Expected Rf Values

Mobile Phase (Hexane:Ethyl Acetate) Starting Material (Acid) Rf (Approx.) Product (Ester) Rf (Approx.) Comments
4:10.15 - 0.250.45 - 0.55Good starting system for clear separation.
3:10.20 - 0.300.55 - 0.65Increases Rf values of both spots. Useful if spots are too low on the plate.
1:10.40 - 0.500.75 - 0.85May provide less separation as both spots move further up the plate.[8]

Note: These Rf values are illustrative. Actual values should be determined experimentally.

G Logical Flow for TLC Interpretation cluster_tlc TLC Plate Result cluster_interp Reaction Status A Strong SM Spot No Product Spot D Reaction has not started or is in early stages A->D B Fading SM Spot Appearing Product Spot E Reaction is in progress B->E C No SM Spot Strong Product Spot F Reaction is complete C->F

Caption: Interpreting TLC results to determine reaction status.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Spots are streaky or elongated - Sample is too concentrated.- Sample is not fully soluble in the mobile phase.- Dilute the sample before spotting.- Spot a smaller amount.- Add a small amount of a more polar solvent (like methanol) to the sample solvent.
Rf values are too low (<0.2) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Rf values are too high (>0.8) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
No spots are visible under UV light - Compounds are not UV-active.- Concentration is too low.- Use a chemical visualization stain (e.g., permanganate, or the specific nitro stain).- Spot a more concentrated sample.
Spots from different lanes merge - Spots were applied too close to each other.- Ensure adequate spacing between spots on the baseline.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable and volatile. Keep away from ignition sources.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-chloro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Nitration of 4-Chlorobenzoic Acid

  • Q1: My nitration reaction yield is significantly lower than expected. What are the common causes?

    A1: Low yields in the nitration of 4-chlorobenzoic acid can often be attributed to several critical factors:

    • Inadequate Temperature Control: This reaction is highly exothermic. If the temperature rises above the optimal range (typically 10-25°C), it can lead to the formation of unwanted side products, including dinitrated compounds.[1] It is crucial to maintain the recommended temperature through slow, dropwise addition of the nitrating mixture and efficient cooling.[2][3]

    • Improper Reagent Addition: Rapid addition of the nitrating mixture (concentrated nitric and sulfuric acids) can cause localized overheating, promoting side reactions.[3]

    • Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺), which is the active nitrating species.[3] Ensure all glassware is thoroughly dried and use concentrated acids.

    • Insufficient Reaction Time: The reaction may not have reached completion. It is important to allow the reaction to stir for the specified time after the addition of the nitrating agent is complete.[1]

  • Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the selectivity for 4-chloro-3-nitrobenzoic acid?

    A2: The formation of isomers is a common challenge. While the chloro group is an ortho-, para-director and the carboxylic acid is a meta-director, the conditions of the reaction can be optimized to favor the desired 3-nitro isomer.

    • Temperature Control: Maintaining a low and consistent temperature is key to improving regioselectivity.[2][4]

    • Order of Addition: Adding the 4-chlorobenzoic acid to the sulfuric acid before the dropwise addition of nitric acid helps to ensure a homogeneous reaction mixture and better temperature control.[1]

  • Q3: My final product after nitration is a dark, tar-like substance. What causes this and is it salvageable?

    A3: The formation of dark tars often indicates runaway side reactions, such as oxidation or excessive nitration, typically caused by a loss of temperature control.[3] It can also be a result of impurities in the starting material. In most cases, it is difficult to salvage the desired product from this tar. It is recommended to repeat the synthesis with stricter adherence to temperature control and slower reagent addition.

Esterification of 4-chloro-3-nitrobenzoic acid

  • Q4: My Fischer esterification reaction is not going to completion, and TLC analysis shows a significant amount of unreacted carboxylic acid. What can I do?

    A4: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, consider the following:[5]

    • Use of Excess Alcohol: Using a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester.[6][7][8]

    • Removal of Water: Water is a byproduct of the reaction, and its presence will inhibit the forward reaction.[9] Ensure your starting materials and glassware are anhydrous. For higher yields, consider using a Dean-Stark apparatus to remove water as it is formed.[7][8]

    • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, like sulfuric acid, is used.[6]

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time to reach equilibrium.[10]

  • Q5: I am having difficulty purifying the final product, this compound. What are the recommended methods?

    A5: The most common purification method is recrystallization.

    • Upon cooling the reaction mixture, the product often precipitates and can be collected by filtration.[10]

    • Washing the collected solid with cold ethanol and then a non-polar solvent like hexane can help remove impurities.[10]

    • For higher purity, recrystallization from a suitable solvent like methanol or an ethanol/water mixture is effective.[2][10]

  • Q6: How can I monitor the progress of my nitration and esterification reactions?

    A6: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both reactions.[11] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product spot. Aromatic compounds can often be visualized under UV light.[12]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Nitration: Low Yield Inadequate temperature control, leading to side reactions.[2][3]Maintain a reaction temperature between 10-25°C using an ice bath and slow addition of the nitrating mixture.[1]
Presence of water in reagents or glassware.[3]Use anhydrous reagents and thoroughly dry all glassware before use.
Incomplete reaction.Ensure the reaction is stirred for the recommended duration after the addition of reagents is complete.[1]
Nitration: Formation of Impurities / Side Products High reaction temperature.[2][3]Strictly control the temperature during the addition of the nitrating mixture.
Impure starting material.Use high-purity 4-chlorobenzoic acid.
Nitration: Dark Color / Tar Formation Loss of temperature control causing runaway reactions.[3]Repeat the experiment with more stringent temperature control and slower reagent addition.
Esterification: Low Yield Equilibrium limitation due to the presence of water.[5]Use anhydrous reagents and glassware. Employ a large excess of ethanol or use a Dean-Stark apparatus to remove water.[7][8][9]
Insufficient acid catalyst.[5]Ensure the correct catalytic amount of concentrated sulfuric acid is used.
Incomplete reaction.Increase the reflux time and monitor the reaction progress by TLC.[11]
Esterification: Product Hydrolysis during Workup Presence of excess water during product isolation.Minimize contact with water during the workup. Wash the crude product with cold, dry solvents.
General: Difficulty in Product Purification Inefficient removal of starting materials or side products.After filtration, wash the product with appropriate cold solvents. For higher purity, perform recrystallization.[2][10]

Experimental Protocols

1. Synthesis of 4-chloro-3-nitrobenzoic acid (Nitration)

This protocol is adapted from a high-yield procedure.[1]

  • Reagents and Equipment:

    • 4-chlorobenzoic acid

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • 3-necked round-bottom flask

    • Stirring apparatus

    • Dropping funnel

    • Constant temperature bath (ice bath)

    • Crushed ice

  • Procedure:

    • To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of 4-chlorobenzoic acid.

    • Stir the mixture and cool it to 0°C using a constant temperature bath.

    • Prepare a nitrating mixture by carefully adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄.

    • Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 10°C and 25°C.

    • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.

    • Pour the reaction mixture over a large volume of crushed ice.

    • Collect the precipitated product, 4-chloro-3-nitrobenzoic acid, by filtration and dry it. This product is often of sufficient purity for the next step.

2. Synthesis of this compound (Esterification)

This protocol is a standard Fischer esterification procedure.[10]

  • Reagents and Equipment:

    • 4-chloro-3-nitrobenzoic acid

    • Ethanol (absolute)

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Stirring apparatus

    • Filtration apparatus

    • Hexane

  • Procedure:

    • Suspend 35.0 g (174 mmol) of 4-chloro-3-nitrobenzoic acid in 150 ml of ethanol in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly and with stirring, add 15 ml of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain reflux for 17 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the precipitate by filtration.

    • Wash the collected solid with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).

    • Dry the resulting white solid to obtain this compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-chloro-3-nitrobenzoic acid

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
p-chlorobenzoic acidConc. HNO₃ / Conc. H₂SO₄Conc. H₂SO₄10-3710-14 h98.7[1]
p-chlorobenzoic acidConc. HNO₃None<206 h90[13]
p-chlorobenzoic acidMixed AcidDichloromethaneRefluxNot specified>97[13]

Table 2: Reported Yields for the Synthesis of this compound

Starting MaterialAlcoholCatalystTemperature (°C)Reaction TimeYield (%)Reference
4-chloro-3-nitrobenzoic acidEthanolConc. H₂SO₄Reflux17 h75[10]

Mandatory Visualizations

SynthesisWorkflow cluster_nitration Step 1: Nitration cluster_esterification Step 2: Esterification start 4-Chlorobenzoic Acid reaction1 Nitration Reaction (0-37 °C) start->reaction1 reagents1 Conc. HNO3 Conc. H2SO4 reagents1->reaction1 workup1 Quench on Ice & Filtration reaction1->workup1 intermediate 4-chloro-3-nitrobenzoic acid workup1->intermediate reaction2 Fischer Esterification (Reflux) intermediate->reaction2 reagents2 Ethanol Conc. H2SO4 (cat.) reagents2->reaction2 workup2 Cooling, Filtration & Washing reaction2->workup2 product This compound workup2->product

Caption: Synthesis workflow for this compound.

TroubleshootingTree cluster_nitration_troubleshooting Nitration Step Issues cluster_esterification_troubleshooting Esterification Step Issues start Low Yield in Synthesis? nitration_yield Low Nitration Yield? start->nitration_yield Nitration ester_yield Low Esterification Yield? start->ester_yield Esterification temp_control Check Temperature Control (10-25°C) nitration_yield->temp_control Yes tar_formation Tar Formation? nitration_yield->tar_formation Dark Color? reagent_addition Slow Reagent Addition? temp_control->reagent_addition anhydrous_cond Anhydrous Conditions? reagent_addition->anhydrous_cond repeat_exp Repeat with stricter temperature control tar_formation->repeat_exp Yes excess_etoh Used Excess Ethanol? ester_yield->excess_etoh Yes water_removal Removed Water? excess_etoh->water_removal catalyst_check Sufficient Catalyst? water_removal->catalyst_check

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Nitration of Ethyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of ethyl 4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced electrophilic aromatic substitution reaction. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize side reactions and maximize the yield of the desired product, ethyl 4-chloro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the nitration of ethyl 4-chlorobenzoate?

A1: The main side reactions are the formation of an isomeric byproduct, ethyl 4-chloro-2-nitrobenzoate, and a dinitration product, ethyl 4-chloro-3,5-dinitrobenzoate. Under harsh conditions, hydrolysis of the ester group to 4-chloro-3-nitrobenzoic acid and oxidative degradation of the starting material or products can also occur.

Q2: How do the directing effects of the substituents on ethyl 4-chlorobenzoate influence the reaction?

A2: The starting material has two substituents on the benzene ring: a chloro group (-Cl) and an ethyl carboxylate group (-COOEt).

  • The chloro group is an ortho, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group.

  • The ethyl carboxylate group is a meta-director and a strong deactivating group.[1][2] The desired product, this compound, is formed when nitration occurs at the position that is ortho to the chloro group and meta to the ester group. The formation of ethyl 4-chloro-2-nitrobenzoate occurs when nitration takes place at the other ortho position to the chloro group. The strong deactivating nature of the ester group generally favors substitution at the 3-position.[1][2]

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3] Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which helps to drive the equilibrium towards product formation.[3]

Q4: Can dinitration be completely avoided?

A4: While complete avoidance is challenging, dinitration to ethyl 4-chloro-3,5-dinitrobenzoate can be significantly minimized. The introduction of the first nitro group further deactivates the aromatic ring, making a second nitration more difficult.[4] Controlling the reaction temperature, using a stoichiometric amount of nitric acid, and limiting the reaction time are key strategies to prevent over-nitration.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of ethyl 4-chlorobenzoate and provides potential causes and corrective actions.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the desired product - Incomplete reaction. - Suboptimal temperature control. - Incorrect ratio of nitric and sulfuric acids. - Presence of water in the reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. - Maintain a low reaction temperature (0-10 °C) to favor the desired kinetic product.[5] - Use a pre-prepared and cooled nitrating mixture with the optimal acid ratio (see experimental protocol). - Ensure all glassware is dry and use concentrated acids.
High percentage of the ortho-isomer (ethyl 4-chloro-2-nitrobenzoate) - Reaction temperature is too high, leading to a shift in regioselectivity.- Strictly maintain the reaction temperature below 10 °C, ideally between 0-5 °C, during the addition of the nitrating mixture.[5] Lower temperatures generally favor kinetic control, which can influence isomer distribution.
Formation of a significant amount of dinitrated product - Excess nitric acid. - High reaction temperature. - Prolonged reaction time.- Use a carefully measured, near-stoichiometric amount of nitric acid. - Keep the reaction temperature low and constant. - Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Product is an oil or fails to crystallize - Presence of impurities, particularly isomeric byproducts. - Incomplete removal of acidic residue.- Purify the crude product using column chromatography. - Ensure the product is thoroughly washed with cold water and a dilute sodium bicarbonate solution to neutralize and remove any residual acid.
Hydrolysis of the ester group - High concentration of water in the reaction mixture. - Elevated reaction temperatures for extended periods.- Use concentrated sulfuric acid to minimize water content. - Avoid unnecessarily long reaction times and high temperatures. If hydrolysis is a persistent issue, consider nitrating the corresponding acid and then performing a Fischer esterification.[6][7]

Quantitative Data on Side Product Formation

The distribution of products in the nitration of substituted benzenes is highly dependent on the reaction conditions. While specific quantitative data for ethyl 4-chlorobenzoate is not extensively published in a comparative format, the following table summarizes the expected trends based on general principles of electrophilic aromatic substitution and studies on similar substrates.

Reaction Condition Effect on Product Distribution Expected Outcome for Ethyl 4-chlorobenzoate Nitration
Temperature Lower temperatures favor the kinetically controlled product. Higher temperatures can lead to the formation of thermodynamically more stable isomers and increase the rate of side reactions like dinitration.[8][9][10]Maintaining a low temperature (0-10 °C) is crucial to maximize the yield of the desired 3-nitro isomer and minimize the formation of the 2-nitro isomer and dinitrated byproduct.
Concentration of Nitric Acid An excess of nitric acid increases the likelihood of dinitration.A molar ratio of nitric acid to ethyl 4-chlorobenzoate close to 1:1 is recommended to minimize the formation of ethyl 4-chloro-3,5-dinitrobenzoate.
Concentration of Sulfuric Acid A high concentration of sulfuric acid promotes the formation of the nitronium ion but can also increase the potential for side reactions if the temperature is not controlled.A sufficient amount of sulfuric acid is necessary to act as a catalyst and solvent, but excessive amounts are generally not required and can complicate the work-up.
Reaction Time Longer reaction times can lead to the formation of more thermodynamically stable products and increase the chance of dinitration.The reaction should be monitored and stopped once the starting material is consumed to avoid the formation of byproducts.

Experimental Protocols

Protocol 1: Minimized Side Reaction Nitration of Ethyl 4-Chlorobenzoate

This protocol is designed to maximize the yield of this compound while minimizing the formation of isomeric and dinitrated byproducts.

Materials:

  • Ethyl 4-chlorobenzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g of ethyl 4-chlorobenzoate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of ethyl 4-chlorobenzoate over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and then collect the precipitated solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Wash the product with a small amount of cold 5% sodium bicarbonate solution, followed by more cold deionized water.

  • Dry the crude product. For further purification, recrystallize from ethanol.

Protocol 2: Analysis of Product Mixture by HPLC

Objective: To quantify the ratio of the desired product to the main isomeric and dinitrated byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of pure this compound, ethyl 4-chloro-2-nitrobenzoate, and ethyl 4-chloro-3,5-dinitrobenzoate in the mobile phase at known concentrations.

  • Inject the standard solutions to determine their retention times and generate calibration curves.

  • Dissolve a small, accurately weighed sample of the crude reaction product in the mobile phase.

  • Inject the sample solution into the HPLC system.

  • Identify the peaks corresponding to the main product and byproducts based on their retention times.

  • Quantify the amount of each component using the calibration curves.

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product check_temp Was Temperature Controlled (0-10 °C)? start->check_temp check_reagents Were Reagents Anhydrous and in Correct Ratio? start->check_reagents check_time Was Reaction Time Monitored (TLC)? start->check_time high_temp High Temp -> Side Reactions (Isomers, Dinitration) check_temp->high_temp No solution_temp Action: Maintain Strict Temperature Control check_temp->solution_temp Yes reagent_issue Reagent Issues -> Incomplete Reaction / Hydrolysis check_reagents->reagent_issue No solution_reagents Action: Use Dry Glassware and Correct Stoichiometry check_reagents->solution_reagents Yes time_issue Incorrect Time -> Incomplete or Over-Reaction check_time->time_issue No solution_time Action: Monitor Reaction Progress with TLC check_time->solution_time Yes high_temp->solution_temp reagent_issue->solution_reagents time_issue->solution_time

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Nitration and Purification

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool Sulfuric Acid (0-5 °C) B Add Ethyl 4-chlorobenzoate A->B E Slow Dropwise Addition of Nitrating Mixture (0-10 °C) B->E C Prepare Nitrating Mixture (HNO3 + H2SO4) D Cool Nitrating Mixture C->D D->E F Stir and Monitor by TLC E->F G Quench on Ice F->G H Vacuum Filtration G->H I Wash with H2O and NaHCO3 H->I J Recrystallize from Ethanol I->J K Characterize Product (MP, NMR, IR) J->K

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of impurities from Ethyl 4-chloro-3-nitrobenzoate, a crucial intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is an oil or a low-melting solid. What should I do?

A1: An oily or low-melting product often indicates the presence of impurities, such as residual solvent or unreacted starting materials.

  • Troubleshooting Steps:

    • Ensure Complete Removal of Solvent: Dry the product thoroughly under vacuum. If the product is still oily, residual ethanol or other solvents might be present.

    • Check for Acidic Impurities: The most common impurity is the starting material, 4-chloro-3-nitrobenzoic acid.[1][2][3] To remove this, dissolve the crude product in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate.[4][5] This will convert the acidic impurity into its water-soluble salt, which will move to the aqueous layer. Be cautious, as a strong base like sodium hydroxide can hydrolyze the ester.[4]

    • Perform Recrystallization: After washing and drying, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure crystalline solid.[1][6]

Q2: The yield of my purified product is very low after recrystallization. How can I improve it?

A2: Low yield during recrystallization can be due to several factors.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvent systems to find the optimal one.

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[7]

    • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[7]

    • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover more product.

Q3: My TLC analysis shows multiple spots after purification. What are the possible impurities and how can I remove them?

A3: Multiple spots on a TLC plate indicate the presence of impurities.

  • Troubleshooting Steps:

    • Identify the Impurities:

      • Starting Material: One spot could be the unreacted 4-chloro-3-nitrobenzoic acid. This can be confirmed by running a TLC with the starting material as a reference.

      • Side Products: Depending on the reaction conditions, side products from the esterification reaction could be present.

    • Purification Strategy:

      • Acid-Base Extraction: As mentioned in A1, an acid-base extraction is effective for removing acidic impurities.[4][5]

      • Column Chromatography: If acid-base extraction and recrystallization are insufficient, flash column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate) can be used for further purification.[8]

Q4: The color of my product is pale yellow, but the literature reports it as a white solid. Is this a problem?

A4: While the pure compound is often described as a white solid, a pale yellow color is common and may not necessarily indicate significant impurity.[1][2]

  • Troubleshooting Steps:

    • Assess Purity: Check the melting point and run a TLC or HPLC analysis to determine the purity. If the purity is high (e.g., >98%) and the melting point matches the literature value (57-61 °C), the color is likely not a concern for most applications.[2][9]

    • Decolorization: If a colorless product is required, you can try treating a solution of the compound with a small amount of activated charcoal before the final recrystallization step.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is effective for removing acidic impurities, primarily the unreacted 4-chloro-3-nitrobenzoic acid.

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the washing two to three times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system, such as ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

ParameterBefore PurificationAfter Purification
Appearance Pale yellow solid or oilWhite to pale yellow crystalline solid[1][2]
Purity (by HPLC) Variable (e.g., 85-95%)≥98%[10]
Melting Point Broad range, lower than expected57-61 °C[2][9]
Expected Yield ->90% (from recrystallization)

Troubleshooting Workflow

TroubleshootingWorkflow start Crude Product (this compound) issue Identify Issue start->issue oily_product Oily or Low-Melting Solid issue->oily_product Appearance low_yield Low Yield After Recrystallization issue->low_yield Yield multiple_spots Multiple Spots on TLC issue->multiple_spots Purity off_color Product is Pale Yellow issue->off_color Color solution1 1. Dry under vacuum 2. Acid-Base Extraction 3. Recrystallization oily_product->solution1 solution2 1. Optimize Solvent 2. Use Minimal Hot Solvent 3. Cool Slowly 4. Recover from Mother Liquor low_yield->solution2 solution3 1. Identify Impurities (TLC) 2. Acid-Base Extraction 3. Column Chromatography multiple_spots->solution3 solution4 1. Check Purity (MP, TLC/HPLC) 2. Decolorize with Activated Charcoal off_color->solution4 end_product Pure Product solution1->end_product solution2->end_product solution3->end_product solution4->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing reaction conditions for the synthesis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-3-nitrobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer esterification of 4-chloro-3-nitrobenzoic acid.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated under reflux for a sufficient duration (e.g., 7-17 hours)[1][2]. - Verify the freshness and concentration of the sulfuric acid catalyst. - Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product.
Loss of product during workup.- When pouring the reaction mixture into ice water, ensure the water volume is sufficient to fully precipitate the product[2]. - Wash the collected precipitate with cold ethanol and hexane to minimize dissolution of the product[1].
Starting material is impure.- Check the purity of the 4-chloro-3-nitrobenzoic acid using techniques like melting point determination or spectroscopy. Purify by recrystallization if necessary.
Presence of Unreacted Starting Material (4-chloro-3-nitrobenzoic acid) Insufficient reaction time or temperature.- Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inadequate amount of catalyst.- Ensure the correct molar ratio of sulfuric acid to the starting carboxylic acid is used.
Excess water in the reaction mixture.- Use anhydrous ethanol and concentrated sulfuric acid to minimize the initial water content.
Formation of Side Products Dinitration of the aromatic ring.- This is more likely to occur during the synthesis of the starting material, 4-chloro-3-nitrobenzoic acid. Control the nitration temperature carefully, keeping it below 15°C[3].
Hydrolysis of the ester product.- This can occur during workup. Ensure the washing steps with aqueous solutions are performed quickly and at low temperatures.
Product is an Oil or Gummy Solid, Not a Crystalline Solid Impurities are present.- Purify the crude product by recrystallization from a suitable solvent like methanol or an ethyl acetate/petroleum ether mixture[1][4].
Residual solvent.- Ensure the product is thoroughly dried under vacuum after filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol using a strong acid catalyst, typically concentrated sulfuric acid[1][2].

Q2: What are the typical reaction conditions for the esterification?

A2: The reaction generally involves heating a suspension of 4-chloro-3-nitrobenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid under reflux for several hours[1][2].

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting carboxylic acid should diminish and a new spot for the ester product should appear and intensify over time.

Q4: What is the expected yield for this synthesis?

A4: Reported yields for the synthesis of this compound via Fischer esterification are typically in the range of 75% to 97%[1][2].

Q5: How is the product typically purified?

A5: After the reaction, the mixture is often poured into ice water to precipitate the crude product. The precipitate is then collected by filtration and washed with cold ethanol and hexane[1]. For further purification, recrystallization from methanol or a mixture of ethyl acetate and petroleum ether can be employed[1][4].

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on a reported procedure with a 97% yield[2].

Materials:

  • 4-Chloro-3-nitrobenzoic acid (300 g)

  • Ethanol (1500 mL)

  • Concentrated sulfuric acid (100 mL)

  • Ice water

Procedure:

  • Dissolve 4-Chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL) in a suitable reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (100 mL) to the cooled mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitated crystals by filtration.

  • Wash the collected product with cold ethanol and then with hexane.

  • Dry the product to obtain this compound.

Data Presentation: Comparison of Reaction Conditions
ParameterMethod 1[1]Method 2[2]
Starting Material 4-chloro-3-nitrobenzoic acid4-Chloro-3-nitrobenzoic acid
Reagents Ethanol, Concentrated H₂SO₄Ethanol, Concentrated H₂SO₄
Reaction Time 17 hours7 hours
Reaction Temperature RefluxReflux
Yield 75%97%
Purification Filtration, wash with cold ethanol and hexane.Filtration, precipitation in ice water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4-chloro-3-nitrobenzoic acid + Ethanol add_catalyst Add H₂SO₄ (catalyst) (Ice Bath) start->add_catalyst reflux Reflux (7-17 hours) add_catalyst->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate in Ice Water cool->precipitate filtrate Filter precipitate->filtrate wash Wash with Cold Ethanol & Hexane filtrate->wash dry Dry wash->dry product Final Product: This compound dry->product troubleshooting_logic cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Workup Loss cluster_solutions3 Solution for Impure Starting Material start Low Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_workup Product Loss during Workup? start->check_workup Yes check_purity Impure Starting Material? start->check_purity Yes increase_time Increase Reflux Time check_reaction->increase_time check_catalyst Verify Catalyst Quality check_reaction->check_catalyst remove_water Use Dean-Stark check_reaction->remove_water sufficient_water Sufficient Ice Water for Precipitation check_workup->sufficient_water cold_wash Use Cold Washing Solvents check_workup->cold_wash recrystallize Recrystallize Starting Material check_purity->recrystallize

References

Technical Support Center: Preparation of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the laboratory synthesis of this compound is the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol, using a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3][4] The reaction involves heating the carboxylic acid and an excess of ethanol under reflux conditions.

Q2: How is the starting material, 4-chloro-3-nitrobenzoic acid, typically prepared?

4-chloro-3-nitrobenzoic acid is generally synthesized by the nitration of p-chlorobenzoic acid using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5]

Q3: What are the common byproducts I should be aware of during the synthesis of this compound?

Common byproducts can originate from both the initial nitration step to form the carboxylic acid precursor and the final esterification step.

  • From the nitration of p-chlorobenzoic acid:

    • Isomeric Nitrobenzoic Acids: Due to the directing effects of the chloro (ortho, para-directing) and carboxylic acid (meta-directing) groups, isomers of the desired product can be formed. The most common isomeric byproduct is 4-chloro-2-nitrobenzoic acid . Dinitrated products are also possible, though less common under standard conditions.

  • From the Fischer esterification:

    • Unreacted 4-chloro-3-nitrobenzoic acid: Incomplete esterification will result in the presence of the starting carboxylic acid.

    • Diethyl ether: The acid catalyst (e.g., sulfuric acid) can catalyze the dehydration of ethanol, especially at higher temperatures, leading to the formation of diethyl ether.

    • Water: Water is a primary byproduct of the esterification reaction itself.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: The Fischer esterification is an equilibrium process.- Use a large excess of ethanol to shift the equilibrium towards the product side.- Ensure a sufficient amount of acid catalyst is used.- Increase the reaction time under reflux.
Loss of product during workup: The product may be lost during extraction or purification steps.- Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the ester in the aqueous phase.- Use an appropriate solvent for extraction and recrystallization.
Presence of Impurities in the Final Product Unreacted 4-chloro-3-nitrobenzoic acid: The esterification did not go to completion.- Purify the crude product by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexane is often effective.- Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) during workup to remove the acidic starting material.
Isomeric ethyl nitrochlorobenzoates: Isomeric acids formed during the nitration step were carried over and esterified.- Purify the intermediate 4-chloro-3-nitrobenzoic acid by recrystallization before proceeding to the esterification step.- Use column chromatography to separate the isomeric esters if recrystallization is ineffective.
Presence of diethyl ether: The reaction temperature was too high during esterification.- Carefully control the reflux temperature. Avoid excessive heating.- Diethyl ether is volatile and can often be removed under reduced pressure.
Reaction Mixture Darkens Significantly Side reactions or decomposition: Overheating or presence of impurities can lead to decomposition.- Ensure the reaction temperature is controlled and not excessively high.- Use pure starting materials.

Quantitative Data Summary

While specific quantitative data on byproduct formation is not extensively available in the literature for this exact synthesis, the following table provides a general overview of expected yields based on typical protocols.

Reaction Step Product Typical Yield Key Byproducts
Nitration of p-chlorobenzoic acid4-chloro-3-nitrobenzoic acid85-95%4-chloro-2-nitrobenzoic acid
Fischer EsterificationThis compound75-95%Unreacted starting material, Water, Diethyl ether

Experimental Protocols

Preparation of 4-chloro-3-nitrobenzoic acid
  • In a flask equipped with a stirrer, add p-chlorobenzoic acid to concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chloro-3-nitrobenzoic acid.

Preparation of this compound
  • Suspend 4-chloro-3-nitrobenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water to precipitate the crude ester.

  • Filter the solid product, wash it with cold water, and then with a cold dilute sodium bicarbonate solution to remove any unreacted acid.

  • Wash again with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Nitration of p-Chlorobenzoic Acid cluster_1 Fischer Esterification p-Chlorobenzoic Acid p-Chlorobenzoic Acid 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid p-Chlorobenzoic Acid->4-chloro-3-nitrobenzoic acid HNO3, H2SO4 (Major Product) 4-chloro-2-nitrobenzoic acid 4-chloro-2-nitrobenzoic acid p-Chlorobenzoic Acid->4-chloro-2-nitrobenzoic acid HNO3, H2SO4 (Byproduct) This compound This compound 4-chloro-3-nitrobenzoic acid->this compound Ethanol, H2SO4 (Desired Product) Unreacted Acid Unreacted 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid->Unreacted Acid Incomplete Reaction Diethyl Ether Diethyl Ether Ethanol Ethanol Ethanol->Diethyl Ether H2SO4, Heat (Side Reaction)

Caption: Synthesis pathway for this compound and common byproducts.

References

Technical Support Center: Purification of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-chloro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurities include:

  • Unreacted Starting Material: 4-chloro-3-nitrobenzoic acid may remain if the esterification reaction does not go to completion.

  • Hydrolysis Product: The ester can hydrolyze back to 4-chloro-3-nitrobenzoic acid during aqueous workup or if exposed to moisture for extended periods.

  • Regioisomers: Depending on the synthetic route of the precursor, other isomers of chloro-nitrobenzoic acid ethyl ester might be present.

  • Residual Solvents: Solvents used in the reaction or initial purification steps, such as ethanol or hexane, may be present.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) might remain in the crude product.

Q2: My purified product has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of impurities. The presence of unreacted 4-chloro-3-nitrobenzoic acid or residual solvents can significantly depress and broaden the melting point range. The reported melting point for pure this compound is typically in the range of 57-61°C[1][2].

Q3: I am observing a poor yield after recrystallization. What are the possible reasons?

A3: Low recovery after recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The chosen solvent or solvent system may be too good at dissolving the product even at low temperatures.

  • Using too Much Solvent: Excessive solvent will keep a significant portion of your product dissolved, even when cooled.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in product loss to the mother liquor.

Q4: Can I use column chromatography for purification? What are the recommended conditions?

A4: Yes, column chromatography can be an effective purification method. A common stationary phase is silica gel. The eluent system should be chosen based on the polarity of the impurities. A gradient of ethyl acetate in hexane is a good starting point. For instance, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the less polar impurities from the desired product.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification process.

Problem 1: The crude product is an oil and does not solidify.
  • Possible Cause: High concentration of impurities, particularly unreacted starting material or residual solvents.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Add a seed crystal of pure this compound, if available.

    • If the product remains oily, consider a preliminary purification step like a solvent wash. Washing the crude oil with a cold, non-polar solvent like hexane can help remove some impurities and may induce solidification.

    • If the oil is suspected to be due to residual acid, a wash with a dilute sodium bicarbonate solution, followed by extraction with a suitable organic solvent and drying, may be necessary before attempting crystallization.

Problem 2: After recrystallization, the product purity has not significantly improved.
  • Possible Cause: The chosen recrystallization solvent is not effectively differentiating between the product and a key impurity.

  • Solution:

    • Solvent Screening: Test a variety of solvents or solvent pairs. Good solvent pairs for nitroaromatic compounds often include an alcohol (like ethanol or methanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like hexane).

    • Slow Crystallization: Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar solubility profiles.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may need optimization based on the impurity profile of your crude product.

Materials:

  • Crude this compound

  • Ethanol

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol, followed by a wash with cold hexane to aid in drying.[3]

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elute the column: Start eluting with a low polarity solvent system (e.g., 100% hexane or 2-5% ethyl acetate in hexane).

  • Increase polarity: Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in hexane) to elute the desired compound.

  • Collect fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance White to pale yellow solid[1]
Melting Point 57-61 °C[1][2]

Table 2: Typical Purification Outcomes for this compound

Purification MethodStarting Material PurityFinal Purity (Typical)Yield (Typical)Reference
Washing with cold ethanol and hexaneCrude>95%75%[3]
Recrystallization from ethanol/water~90%>98%70-85%General Lab Practice
Column Chromatography~85%>99%60-80%General Lab Practice

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Chloro-3-nitrobenzoic Acid + Ethanol + H₂SO₄ reaction Reflux start->reaction workup Quench with Ice Water reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization (e.g., Ethanol/Hexane) crude->recrystallization Primary Method column Column Chromatography (Silica, Hexane/EtOAc) crude->column Alternative/Further Purification pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained is_solid Is the product solid? start->is_solid oily_product Oily Product is_solid->oily_product No solid_product Solid Product is_solid->solid_product Yes troubleshoot_oil Troubleshoot: - Scratch flask - Seed crystal - Solvent wash oily_product->troubleshoot_oil recrystallize Perform Recrystallization troubleshoot_oil->recrystallize solid_product->recrystallize measure_mp Measure Melting Point recrystallize->measure_mp mp_check Is MP sharp and within 57-61°C? measure_mp->mp_check impure_solid Impure Solid mp_check->impure_solid No pure_product Pure Product mp_check->pure_product Yes troubleshoot_recryst Troubleshoot: - Re-evaluate solvent - Slow cooling - Consider chromatography impure_solid->troubleshoot_recryst troubleshoot_recryst->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

References

How to increase the purity of synthesized Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase the purity of synthesized Ethyl 4-chloro-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting material (4-chloro-3-nitrobenzoic acid), isomeric byproducts such as ethyl 4-chloro-2-nitrobenzoate, and residual acid catalyst (e.g., sulfuric acid).[1] The formation of isomeric products can occur during the nitration of the precursor, 4-chlorobenzoic acid.[1][2]

Q2: What is the most effective general method for purifying the crude product?

A2: Recrystallization is a highly effective and commonly used method for purifying crude this compound.[3] Ethanol or methanol are often suitable solvents.[4] For persistent impurities, column chromatography can be employed.[5][6]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed through several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point within a narrow range (typically 57-61 °C).[7][8] A broad melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): A pure sample should ideally show a single spot.

  • Spectroscopy (¹H NMR, ¹³C NMR): These techniques can identify the desired product and detect the presence of impurities by comparing the resulting spectra to a reference.

Q4: My synthesized product is a pale yellow solid. Is this normal?

A4: Yes, the expected appearance of this compound is a white to pale yellow crystalline solid.[7]

Troubleshooting Guide

Problem 1: Low Yield After Esterification Reaction

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[4] To drive it towards the product, ensure you are using a sufficient excess of the alcohol (ethanol) and an adequate amount of acid catalyst.[9] Increasing the reflux time can also help push the reaction to completion.[7]

    • Water in Reagents: The presence of water in the 4-chloro-3-nitrobenzoic acid starting material or the ethanol can shift the equilibrium back towards the reactants, reducing the yield.[4] Ensure all reagents and glassware are thoroughly dry before starting the reaction.

    • Loss During Workup: The product may be lost during the workup phase. When pouring the reaction mixture into ice water, some product may remain dissolved if an insufficient amount of water is used or if the solution is not cold enough to induce complete precipitation.[10] Ensure thorough precipitation and careful filtration.

Problem 2: Product Appears Oily or Fails to Solidify

  • Question: After the workup, my product is an oil and will not crystallize. How can I resolve this?

  • Answer:

    • Presence of Impurities: Oily products often indicate the presence of impurities that inhibit crystallization. Residual solvent or isomeric byproducts can have this effect.

    • Troubleshooting Steps:

      • Washing: Wash the crude product thoroughly with cold water to remove any residual acid. A wash with a cold, dilute sodium bicarbonate solution can also be used to neutralize and remove acidic impurities, followed by another wash with cold water.

      • Solvent Removal: Ensure all reaction solvents (like ethanol) are completely removed under reduced pressure.

      • Inducing Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the oil with a tiny crystal of pure product (if available) can also initiate crystallization.

      • Purification: If the product remains oily, proceed with purification via column chromatography to separate the desired ester from the impurities.

Problem 3: Broad Melting Point After Recrystallization

  • Question: I have recrystallized my product, but the melting point is still broad. What should I do next?

  • Answer:

    • Insufficient Purity: A broad melting point indicates that the sample is still not pure. The recrystallization may not have been sufficient to remove all impurities.

    • Troubleshooting Steps:

      • Second Recrystallization: Perform a second recrystallization, ensuring the material is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly without disturbance to promote the formation of well-defined crystals.[11]

      • Change of Solvent: If repeated recrystallization from the same solvent is ineffective, try a different solvent or a solvent pair (e.g., ethyl acetate/petroleum ether).[12]

      • Activated Carbon: If the product has a persistent color, it may be due to colored impurities. Add a small amount of activated carbon to the hot solution before filtering it to remove these impurities. Be aware that this can sometimes reduce the yield.

      • Alternative Purification: If recrystallization fails to yield a pure product, column chromatography is the recommended next step.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on established laboratory procedures.[10]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (e.g., 10.0 g, 1 equivalent) in absolute ethanol (e.g., 50 mL).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 3.3 mL) with continuous stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 7-17 hours.[10] The reaction progress can be monitored using TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing ice water (e.g., 250 mL).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2 x 25 mL) and then with hexane (2 x 25 mL) to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum. Confirm purity by measuring the melting point.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Chloro-3-nitrobenzoic acid[7][10]
Reagents Ethanol, Sulfuric Acid[7][10]
Molar Ratio (Acid:Ethanol) ~1:15 (Ethanol used as solvent)
Catalyst Loading (H₂SO₄) ~10-30% v/w relative to acid[10]
Reaction Temperature Reflux (~80-85 °C)[10]
Reaction Time 7 - 17 hours[10]
Expected Yield (Crude) 75% - 97%[10]
Melting Point (Pure) 57 - 61 °C[7][8]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_analysis Purity Analysis start Starting Materials (4-Chloro-3-nitrobenzoic acid, Ethanol, H₂SO₄) reaction Fischer Esterification (Reflux, 7-17h) start->reaction quench Quench in Ice Water reaction->quench filtration1 Vacuum Filtration quench->filtration1 washing Wash with Cold Ethanol & Hexane filtration1->washing drying1 Drying washing->drying1 crude Crude Product drying1->crude recrystallization Recrystallization from Ethanol crude->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying2 Drying filtration2->drying2 pure Pure Product (this compound) drying2->pure analysis Melting Point, NMR, TLC pure->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Flowchart for Purity Issues

G start Crude Product Obtained check_appearance What is the product's appearance? start->check_appearance is_solid Solid check_appearance->is_solid Solid is_oily Oily / Gummy check_appearance->is_oily Oily check_mp Measure Melting Point is_solid->check_mp action_wash Wash with NaHCO₃(aq) and water. Attempt to induce crystallization. is_oily->action_wash mp_result Is the melting point sharp (e.g., 57-61°C)? check_mp->mp_result mp_sharp Yes mp_result->mp_sharp Yes mp_broad No (Broad/Low) mp_result->mp_broad No end_pure Product is likely pure. Confirm with NMR/TLC. mp_sharp->end_pure action_recrystallize Perform Recrystallization mp_broad->action_recrystallize end_reassess Re-assess Purity (Melting Point, TLC) action_wash->end_reassess action_recrystallize->end_reassess action_column Purify by Column Chromatography end_reassess->action_column If still impure

Caption: Decision tree for troubleshooting purity issues with synthesized product.

References

Troubleshooting low yield in Fischer esterification of nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer esterification of nitrobenzoic acids.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Fischer esterification of nitrobenzoic acids, offering potential causes and solutions in a question-and-answer format.

Issue: Low or No Product Yield

Q1: After the recommended reaction time, TLC analysis indicates a large amount of unreacted nitrobenzoic acid. What are the probable causes?

A1: Incomplete conversion in Fischer esterification can be attributed to several factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The byproduct, water, can shift the equilibrium back towards the reactants, reducing the ester yield.

  • Insufficient Catalyst: An inadequate amount of the acid catalyst will lead to a slow or stalled reaction.

  • Presence of Water: Water in the reagents (nitrobenzoic acid or alcohol) or glassware at the start of the reaction will inhibit the forward reaction. It is crucial to use anhydrous reagents and thoroughly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to achieve the optimal reflux temperature, resulting in a slow reaction rate.

  • Short Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q2: My reagents are dry, and I've used the correct amount of catalyst, but the yield is still below 50%. How can I enhance it?

A2: To drive the equilibrium towards the product and improve your yield, consider these strategies:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent ensures it is present in a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester. A four-fold molar excess of the alcohol can produce the ester in approximately 95% yield.[1]

  • Remove Water As It Forms: The removal of water as it is produced is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

  • Increase Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature (within the limits of the reactants' and products' stability) can help push the reaction towards completion. Microwave irradiation can also be a highly effective method to reduce reaction times and increase yields.[2]

Issue: Product Purity and Work-up Problems

Q3: The crude product is difficult to purify, and the final product shows a broad melting point range. What could be the issue?

A3: Impurities in the final product can arise from several sources:

  • Residual Starting Material: Unreacted nitrobenzoic acid is a common impurity.

  • Byproducts: Side reactions can lead to byproducts that may co-crystallize with your desired ester.

  • Ineffective Purification: The recrystallization process may not have been sufficient to remove all impurities. A second recrystallization from a different solvent system may be required. During the work-up, ensure that the organic layer is thoroughly washed with a saturated sodium bicarbonate solution to remove any unreacted acid.

FAQs

Q4: What is the function of the strong acid in Fischer esterification?

A4: The strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the alcohol. Sulfuric acid can also act as a dehydrating agent, sequestering the water formed during the reaction and helping to drive the equilibrium forward.

Q5: How does the position of the nitro group (ortho, meta, para) on the benzoic acid affect the reaction?

A5: The position of the electron-withdrawing nitro group influences the reactivity of the carboxylic acid.

  • Electronic Effects: As an electron-withdrawing group, the nitro group increases the acidity of the carboxylic acid, which can influence the reaction equilibrium and rate.

  • Steric Effects: An ortho-nitro group can cause steric hindrance, potentially slowing down the rate of esterification compared to the meta and para isomers.[3][4]

Q6: Are there alternative catalysts to sulfuric acid?

A6: Yes, other acid catalysts can be employed. p-Toluenesulfonic acid (p-TsOH) is a solid and can be easier to handle. Lewis acids have also been utilized as catalysts for Fischer esterification. However, for the esterification of nitrobenzoic acids, sulfuric acid is often preferred due to its effectiveness and low cost.

Q7: What are potential side reactions to be aware of?

A7: With a potent acid catalyst like concentrated sulfuric acid and at high temperatures, potential side reactions may include charring or sulfonation of the aromatic ring, although these are generally minor with careful temperature control. With tertiary alcohols, elimination to form an alkene is a significant side reaction.

Quantitative Data Summary

The yield of the Fischer esterification of nitrobenzoic acids is influenced by the isomer used, the reaction conditions, and the work-up procedure. The following table provides a summary of typical and expected yields under different conditions.

Carboxylic AcidAlcoholCatalystMethodTemperature (°C)TimeYield (%)
3-Nitrobenzoic AcidMethanolH₂SO₄Conventional RefluxReflux1 hourGood (not specified)[5]
4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄Microwave13015 min78[2]
Benzoic AcidMethanolH₂SO₄Conventional RefluxReflux30 min~75 (isolated)[1]
Acetic AcidEthanolAcidConventional RefluxRefluxNot specified65 (1:1 ratio)[6]
Acetic AcidEthanol (10x excess)AcidConventional RefluxRefluxNot specified97[6]
o-Nitrobenzoic AcidMethanolH₂SO₄Conventional RefluxReflux-Expected to be lower than m- and p- isomers due to steric hindrance
p-Nitrobenzoic AcidMethanolH₂SO₄Conventional RefluxReflux-Expected to be high

Experimental Protocols

Protocol 1: Conventional Fischer Esterification of 3-Nitrobenzoic Acid

This protocol is adapted from established methods for the esterification of 3-nitrobenzoic acid with methanol.

Materials:

  • 3-Nitrobenzoic acid (anhydrous)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1.0 g of 3-nitrobenzoic acid in 8 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.4 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice water.

    • Isolate the crude product by suction filtration and wash with cold water.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

    • The crude product can be further purified by recrystallization from methanol.

Protocol 2: Microwave-Assisted Esterification of a Substituted Nitrobenzoic Acid

This protocol is based on a method for the rapid synthesis of ethyl 4-fluoro-3-nitrobenzoate.[2]

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Microwave reactor with sealed vessels

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine 0.25 g of 4-fluoro-3-nitrobenzoic acid and 1 mL of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (4% of the reaction volume).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130°C for a total of 15 minutes. It has been shown that adding the catalyst in portions every 5 minutes can improve the yield.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the crude residue in ethyl acetate.

  • Purification:

    • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography as needed.

Visualizations

TroubleshootingWorkflow start Low Yield in Fischer Esterification check_reagents Are reagents and glassware completely anhydrous? start->check_reagents dry_reagents Dry reagents and glassware. Use anhydrous alcohol. check_reagents->dry_reagents No check_equilibrium Is the equilibrium being shifted towards products? check_reagents->check_equilibrium Yes dry_reagents->check_equilibrium shift_equilibrium Use large excess of alcohol or remove water (Dean-Stark). check_equilibrium->shift_equilibrium No check_conditions Are reaction conditions (time, temp, catalyst) optimal? check_equilibrium->check_conditions Yes shift_equilibrium->check_conditions optimize_conditions Increase reaction time/temperature or catalyst amount. check_conditions->optimize_conditions No check_workup Are there issues with work-up or purification? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Ensure complete acid removal. Consider recrystallization from a different solvent. check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield in Fischer esterification.

FischerEsterificationMechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products RCOOH Nitrobenzoic Acid (R-COOH) protonation 1. Protonation of Carbonyl Oxygen RCOOH->protonation ROH Alcohol (R'-OH) nucleophilic_attack 2. Nucleophilic Attack by Alcohol ROH->nucleophilic_attack H_plus H⁺ (Catalyst) H_plus->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer 3. Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation water_elimination->deprotonation water Water (H₂O) water_elimination->water ester Ester (R-COOR') deprotonation->ester H_plus_regen H⁺ (Catalyst Regenerated) deprotonation->H_plus_regen

Caption: The mechanism of Fischer esterification of nitrobenzoic acids.

References

Preventing decomposition of Ethyl 4-chloro-3-nitrobenzoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-chloro-3-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted aromatic compound. It is often used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its reactivity is characterized by the presence of an electron-withdrawing nitro group and a chlorine atom, which makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Q2: What are the main decomposition pathways for this compound during a reaction?

The primary decomposition pathways for this compound during a reaction are typically:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (4-chloro-3-nitrobenzoic acid) under either acidic or basic conditions, especially at elevated temperatures.

  • Nucleophilic Attack at the Nitro Group: While less common, strong nucleophiles can potentially interact with the nitro group, leading to its reduction or displacement, particularly under harsh reaction conditions.

  • Thermal Decomposition: At high temperatures, the molecule can decompose, potentially leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Q3: How can I minimize the decomposition of this compound in my reaction?

To minimize decomposition, consider the following:

  • Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required, use a milder, non-nucleophilic base and maintain the lowest effective concentration.

  • Temperature Management: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction temperature closely to avoid overheating.

  • Inert Atmosphere: For sensitive reactions, such as palladium-catalyzed couplings, using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen.

  • Choice of Nucleophile/Reagents: Select nucleophiles and other reagents that are compatible with the ester and nitro functionalities. Avoid overly reactive or harsh reagents where possible.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in two major reaction types: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Coupling.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1: Low yield of the desired substitution product and presence of 4-chloro-3-nitrobenzoic acid.

Possible Cause Suggested Solution
Ester Hydrolysis - Reduce Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of hydrolysis. - Use a Milder Base: If a base is necessary, switch to a weaker or non-nucleophilic base (e.g., K₂CO₃ instead of NaOH or KOH). - Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water content.
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Increase Temperature Cautiously: If the reaction is too slow at lower temperatures, incrementally increase the temperature while monitoring for byproduct formation.

Issue 2: Formation of multiple unidentified side products.

Possible Cause Suggested Solution
Reaction with the Nitro Group - Use a Less Nucleophilic Reagent: If possible, choose a "softer" nucleophile. - Protecting Groups: In complex syntheses, consider if protecting other functional groups is a viable strategy.
Thermal Decomposition - Lower Reaction Temperature: High temperatures can lead to complex degradation pathways.
Troubleshooting Suzuki-Miyaura Coupling Reactions

Issue 1: Low yield of the coupled product and recovery of starting material.

Possible Cause Suggested Solution
Catalyst Inactivation - Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure solvents are properly degassed. - Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade over time.
Inefficient Transmetalation - Optimize the Base: The choice and amount of base are critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Solvent System: A mixture of an organic solvent and water is often necessary to facilitate the transfer of the boronic acid to the catalyst. Optimize the solvent ratio.

Issue 2: Formation of dehalogenated byproduct (Ethyl 3-nitrobenzoate).

Possible Cause Suggested Solution
Protodeboronation of the Boronic Acid - Use a Stoichiometric Amount of Boronic Acid: Using a large excess can sometimes lead to side reactions. - Anhydrous Conditions (for the boronic acid): While the reaction often uses water, ensuring the boronic acid is stable and not degrading before the reaction is important.
Reductive Dehalogenation - Optimize Ligand: The choice of phosphine ligand can influence the rates of the desired catalytic cycle steps versus side reactions. - Control Temperature: Lowering the temperature may disfavor the dehalogenation pathway.

Data Presentation

The following table summarizes the physical and chemical properties of this compound. Currently, specific quantitative data on its decomposition kinetics under various pH and temperature conditions is not extensively available in peer-reviewed literature. The stability information is derived from safety data sheets and general chemical principles.

PropertyValueReference
Molecular Formula C₉H₈ClNO₄--INVALID-LINK--
Molecular Weight 229.62 g/mol --INVALID-LINK--
Melting Point 57-61 °C--INVALID-LINK--
Boiling Point 326.2±22.0 °C (Predicted)--INVALID-LINK--
Storage Sealed in dry, Room Temperature--INVALID-LINK--
Stability Stable under normal conditions. Avoid strong oxidizing agents, strong bases, and strong reducing agents.Safety Data Sheet
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas (upon thermal decomposition).Safety Data Sheet

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, based on standard procedures for similar substrates. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts for troubleshooting and understanding reactions with this compound.

SNAr_Troubleshooting start Start SNAr Reaction check_yield Low Yield? start->check_yield hydrolysis Ester Hydrolysis Suspected check_yield->hydrolysis Yes incomplete Incomplete Reaction check_yield->incomplete Yes end Successful Reaction check_yield->end No solution_hydrolysis Reduce Temp Use Milder Base Anhydrous Conditions hydrolysis->solution_hydrolysis solution_incomplete Increase Time Increase Temp Cautiously incomplete->solution_incomplete

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Suzuki_Troubleshooting start Start Suzuki Coupling check_side_product Dehalogenation Observed? start->check_side_product dehalogenation Reductive Dehalogenation Pathway check_side_product->dehalogenation Yes end Clean Coupling check_side_product->end No solution_dehalogenation Optimize Ligand Lower Temperature Control Boronic Acid Stoichiometry dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

Reaction_Pathways cluster_snar SNAr Pathway cluster_suzuki Suzuki Coupling Pathway cluster_decomp Decomposition Pathway start_snar This compound + Nucleophile meisenheimer Meisenheimer Complex (Intermediate) start_snar->meisenheimer + Nu- product_snar Substituted Product meisenheimer->product_snar - Cl- start_suzuki This compound + R-B(OH)2 oxidative_addition Pd(II) Intermediate start_suzuki->oxidative_addition + Pd(0) transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product_suzuki Coupled Product reductive_elimination->product_suzuki start_decomp This compound hydrolysis_product 4-chloro-3-nitrobenzoic acid start_decomp->hydrolysis_product H2O, H+ or OH-

Caption: Major reaction and decomposition pathways.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 4-chloro-3-nitrobenzoate and its structurally related analogs, ethyl 3-nitrobenzoate and ethyl 4-nitrobenzoate. This analysis is crucial for researchers, scientists, and professionals in drug development for the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of substituted ethyl benzoates provide valuable information about the electronic environment of the protons on the aromatic ring and the ethyl ester group. The chemical shifts are influenced by the nature and position of the substituents.

Below is a comparative table summarizing the ¹H NMR data for this compound and its analogs in deuterated chloroform (CDCl₃).

CompoundStructureAromatic Protons (δ, ppm)Ethyl Group Protons (δ, ppm)
This compound 8.50 (d, J = 2.1 Hz, 1H), 8.16 (dd, J = 8.4, 2.1 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H)[1]4.43 (q, J = 7.5 Hz, 2H), 1.42 (t, J = 7.5 Hz, 3H)[1]
Ethyl 3-nitrobenzoate 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H)[2]4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[2]
Ethyl 4-nitrobenzoate 8.45–8.26 (m, 2H), 8.26–8.12 (m, 2H)[2]4.44 (q, J = 7.2 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[2]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra reveal the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. Due to the unavailability of experimental ¹³C NMR data for this compound in the searched literature, the values presented are predicted based on spectroscopic databases and analysis of similar compounds.

Here is a comparison of the ¹³C NMR data for this compound and its analogs.

CompoundStructureAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Ethyl Group Carbons (δ, ppm)
This compound Predicted: ~148 (C-NO₂), ~136 (C-Cl), ~133 (CH), ~131 (C-CO₂Et), ~128 (CH), ~125 (CH)Predicted: ~164Predicted: ~62 (-OCH₂-), ~14 (-CH₃)
Ethyl 3-nitrobenzoate 148.19, 135.24, 132.17, 129.54, 127.25, 124.50[2]164.42[2]61.91, 14.24[2]
Ethyl 4-nitrobenzoate 150.36, 135.76, 130.59 (2C), 123.42 (2C)[2]164.61[2]61.90, 14.17[2]

Experimental Protocols

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

  • ¹H NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Standard acquisition parameters were used.

  • ¹³C NMR: Chemical shifts (δ) are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16). The spectra were acquired with proton decoupling.

Structural Assignment and Data Interpretation

The following diagram illustrates the assignment of the ¹H NMR signals to the respective protons in the this compound molecule.

G cluster_molecule mol H2 H-2 (δ 8.50, d) H2->mol H5 H-5 (δ 7.63, d) H5->mol H6 H-6 (δ 8.16, dd) H6->mol CH2 -OCH₂- (δ 4.43, q) CH2->mol CH3 -CH₃ (δ 1.42, t) CH3->mol

Caption: ¹H NMR signal assignments for this compound.

The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons. In this compound, the proton at the C-2 position is the most deshielded due to its proximity to both the nitro and carbonyl groups. The coupling constants are consistent with the substitution pattern on the benzene ring.

The following logical workflow outlines the process of NMR analysis for compound identification and comparison.

start Obtain Compound prep Prepare NMR Sample (in CDCl₃) start->prep acquire Acquire ¹H and ¹³C NMR Spectra prep->acquire process Process Spectra (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity, J-coupling) process->analyze assign Assign Signals to Structure analyze->assign compare Compare with Alternative Compounds' Data assign->compare elucidate Confirm Structure and Purity compare->elucidate report Generate Report elucidate->report

Caption: Workflow for NMR-based structural analysis and comparison.

References

Comparing synthesis methods for substituted nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of substituted nitrobenzoates, this document provides a comparative analysis of four prominent methodologies: Fischer-Speier Esterification, Mitsunobu Reaction, Nucleophilic Aromatic Substitution (SNAr), and Nitration of Benzoates. Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of each method, supported by experimental data and protocols to aid in the selection of the most suitable synthetic route.

Comparison of Synthesis Methods

The selection of an appropriate method for the synthesis of substituted nitrobenzoates is contingent on several factors, including the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the target molecule. The following tables provide a quantitative comparison of the different approaches.

Table 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a direct and cost-effective method for converting substituted nitrobenzoic acids into their corresponding esters. The reaction is typically performed by refluxing the nitrobenzoic acid with an excess of alcohol in the presence of a strong acid catalyst. Microwave-assisted variations can significantly reduce reaction times.

SubstrateProductCatalystConditionsTimeYield (%)
3-Nitrobenzoic AcidMethyl 3-nitrobenzoateH₂SO₄Reflux in Methanol1 hourNot specified, but calculable
4-Amino-3-nitrobenzoic AcidMethyl 4-amino-3-nitrobenzoateH₂SO₄Methanol1 hour"Workable yield"
4-Fluoro-3-nitrobenzoic AcidEthyl 4-fluoro-3-nitrobenzoateH₂SO₄Microwave, 130°C in Ethanol15 min83%[1]
4-Fluoro-3-nitrobenzoic AcidButyl 4-fluoro-3-nitrobenzoateH₂SO₄Microwave, 130°C in Butanol15 min98%[2]
Table 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of esters from alcohols and carboxylic acids with a characteristic inversion of stereochemistry at the alcohol center. This makes it particularly valuable for the synthesis of chiral nitrobenzoates. The use of 4-nitrobenzoic acid has been shown to be effective, especially for sterically hindered alcohols.[3][4]

AlcoholCarboxylic AcidReagentsSolventTimeYield (%)
(1R,2S,5R)-(-)-Menthol4-Nitrobenzoic AcidPPh₃, DEADTHF14 hours (room temp) + 3 hours (40°C)85.6%[3]
Secondary Alcoholp-Nitrobenzoic AcidPPh₃, DIADTHF24 hours (room temp)43%[4]
Table 3: Nucleophilic Aromatic Substitution (SNAr)

In this method, a nucleophile displaces a leaving group (often a halogen or a nitro group) on an aromatic ring that is activated by an electron-withdrawing group, such as a nitro group. This approach is useful for introducing a variety of substituents onto the nitrobenzoate core.

SubstrateNucleophileBaseSolventTemperatureYield (%)
Methyl 4,5-dimethyl-2-nitrobenzoatePrimary/Secondary AmineK₂CO₃DMSO80-100°CNot specified
Methyl 4,5-dimethyl-2-nitrobenzoateThiolNaHAnhydrous DMF0°C to room tempNot specified
Table 4: Nitration of Benzoates

This method involves the direct electrophilic nitration of a benzoate ester. The ester group is a meta-director, leading to the formation of the 3-nitrobenzoate isomer.

SubstrateReagentsConditionsTimeYield (%)
Methyl BenzoateHNO₃, H₂SO₄0°C to room temperature~35 minutes74.8% - 77%[5][6]

Experimental Protocols

Fischer-Speier Esterification of 3-Nitrobenzoic Acid[7]
  • Reaction Setup: In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol per gram of acid.

  • Catalyst Addition: For every 20 mL of methanol, carefully add 1 mL of concentrated sulfuric acid.

  • Reflux: Add a couple of boiling chips and heat the mixture to reflux for 1 hour.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.

  • Isolation: Isolate the product by suction filtration, washing with cold water.

  • Purification: Recrystallize the crude product from methanol to obtain methyl 3-nitrobenzoate.

Mitsunobu Reaction for Nitrobenzoate Synthesis[3]
  • Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, combine the alcohol (e.g., (1R,2S,5R)-(-)-menthol, 19.2 mmol), 4-nitrobenzoic acid (77.2 mmol), and triphenylphosphine (76.6 mmol) in anhydrous tetrahydrofuran (150 mL).

  • Reagent Addition: Cool the flask in an ice bath and add diethyl azodicarboxylate (DEAD, 77 mmol) dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature overnight (14 hours) and then at 40°C for 3 hours.

  • Work-up: Cool the reaction mixture, dilute with ether, and wash with saturated aqueous sodium bicarbonate solution.

  • Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography to yield the nitrobenzoate ester.

Nucleophilic Aromatic Substitution (SNAr) with an Amine[8]
  • Reaction Setup: In a flask, dissolve methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) and the amine (1.2 eq) in a minimal amount of DMSO.

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 80-100°C and monitor by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Nitration of Methyl Benzoate[5][6]
  • Reaction Setup: In a conical vial, cool 0.21 mL of methyl benzoate and 0.45 mL of concentrated sulfuric acid in an ice-water bath.

  • Nitrating Mixture: In a separate vial, prepare a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (0.30 mL total) and cool it in an ice bath.

  • Reaction: Slowly add the cooled nitrating mixture to the methyl benzoate solution over 15 minutes while stirring. After the addition, allow the reaction to warm to room temperature and stand for 15 minutes.

  • Work-up: Pour the reaction mixture over approximately 2 grams of ice.

  • Isolation: Isolate the precipitated product by vacuum filtration, washing with cold water and then ice-cold methanol.

  • Purification: Recrystallize the crude product from hot methanol to obtain methyl 3-nitrobenzoate.

Synthesis Method Selection Workflow

The choice of synthesis method depends on the desired product and available starting materials. The following diagram illustrates a decision-making process for selecting an appropriate route.

SynthesisMethodSelection start Start: Desired Substituted Nitrobenzoate q1 What is the key bond formation? start->q1 fischer Fischer-Speier Esterification q1->fischer Ester bond from Nitrobenzoic Acid mitsunobu Mitsunobu Reaction q1->mitsunobu Ester bond from Alcohol (with inversion) snar Nucleophilic Aromatic Substitution (SNAr) q1->snar New C-X bond on Nitroaromatic Ring nitration Nitration of Benzoate q1->nitration C-N bond (Nitro group) on Benzoate fischer_adv Cost-effective Direct fischer->fischer_adv Advantages fischer_disadv Equilibrium limited Requires acidic conditions fischer->fischer_disadv Disadvantages mitsunobu_adv Stereochemical inversion Good for hindered alcohols mitsunobu->mitsunobu_adv Advantages mitsunobu_disadv Stoichiometric reagents Byproduct removal mitsunobu->mitsunobu_disadv Disadvantages snar_adv Introduces diverse substituents snar->snar_adv Advantages snar_disadv Requires activated substrate snar->snar_disadv Disadvantages nitration_adv Direct introduction of nitro group nitration->nitration_adv Advantages nitration_disadv Regioselectivity issues (meta-directing) nitration->nitration_disadv Disadvantages

Caption: Decision tree for selecting a synthesis method for substituted nitrobenzoates.

References

A Comparative Reactivity Analysis: Ethyl 4-chloro-3-nitrobenzoate vs. Ethyl 4-fluoro-3-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Ethyl 4-halo-3-nitrobenzoates are common intermediates, valued for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of Ethyl 4-chloro-3-nitrobenzoate and its fluoro-analogue, Ethyl 4-fluoro-3-nitrobenzoate, supported by established mechanistic principles and experimental data from analogous systems.

The core difference between these two reagents lies in the halogen at the 4-position, which acts as the leaving group during SNAr reactions. Both molecules are highly activated for this reaction due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the ester and para to the halogen. This electronic arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Reactivity Principles of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first and rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group, which temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the halide leaving group, which restores the aromaticity of the ring.

// Reactants sub [label=<Aryl Halide>]; nuc [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex mc [label=<Meisenheimer Complex (Resonance Stabilized)>];

// Product prod [label=<Substituted Product>]; lg [label="X⁻", fontcolor="#34A853"];

// Arrows and Labels sub -> mc [label="+ Nu⁻", fontcolor="#EA4335"]; mc -> prod [label="- X⁻", fontcolor="#34A853"]; {rank=same; sub; nuc;} {rank=same; prod; lg;}

// Step Labels step1 [label="Step 1: Addition\n(Slow, Rate-Determining)", pos="2.5,1.5!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Elimination\n(Fast)", pos="6,1.5!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

A common misconception is that reactivity should correlate with carbon-halogen bond strength (C-Cl < C-F), which would suggest the chloro-compound is more reactive. However, in SNAr, the C-X bond is broken after the rate-determining step. The dominant factor is the stability of the Meisenheimer complex.

Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect. This effect stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first step and thus increasing the overall reaction rate.[1] Consequently, the established reactivity order for halogens in SNAr reactions is F >> Cl > Br > I.[2][3] Theoretical studies confirm that the substitution of fluoride proceeds fastest, in part because there is a smaller loss of aromaticity during the formation of the intermediate compared to the substitution of chloride.[4]

Comparative Experimental Data

The table below summarizes relative reactivity data from a study on activated 6-halopurine nucleosides, which serves as a strong proxy for the behavior of the title compounds.

Substrate (Leaving Group)NucleophileSolventRelative Reactivity Order
6-Fluoro purine derivativen-ButylamineMeCNF > Br > Cl > I
6-Chloro purine derivativen-ButylamineMeCNF > Br > Cl > I

Data adapted from studies on 6-halopurine nucleosides, which show a clear reactivity advantage for the fluoro-substituted compound.

This data quantitatively supports the mechanistic theory: the fluoro-substituted compound is significantly more reactive than its chloro- counterpart under identical SNAr conditions.

Experimental Protocols

To empirically determine and compare the reactivity of these two substrates, a standardized kinetic experiment can be performed. The following protocol outlines a general method for reacting the substrates with a common amine nucleophile, piperidine, and monitoring the reaction progress.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_sub Prepare equimolar stock solutions of each aryl halide in DMSO setup In separate vials, mix aryl halide solution with piperidine solution at a constant temperature (e.g., 50°C) prep_sub->setup prep_nuc Prepare stock solution of piperidine & internal standard (e.g., decane) in DMSO prep_nuc->setup aliquot Withdraw aliquots at set time intervals (e.g., 0, 5, 15, 30, 60 min) setup->aliquot quench Immediately quench each aliquot in a vial containing dilute acid aliquot->quench extract Extract quenched aliquots with an organic solvent (e.g., ethyl acetate) quench->extract gcms Analyze organic layer by GC-MS to quantify substrate consumption and product formation extract->gcms kinetics Plot concentration vs. time to determine reaction rates (k) gcms->kinetics

Detailed Protocol: Reaction with Piperidine

Materials:

  • Ethyl 4-fluoro-3-nitrobenzoate

  • This compound

  • Piperidine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To two separate dry round-bottom flasks equipped with magnetic stir bars, add Ethyl 4-fluoro-3-nitrobenzoate (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • Dissolve the contents of each flask in anhydrous DMF (5 mL).

  • To each solution, add piperidine (1.2 mmol), followed by potassium carbonate (1.5 mmol). The base scavenges the HX formed during the reaction.

  • Heat both reaction mixtures to an identical, constant temperature (e.g., 60 °C) and stir vigorously.

  • Monitor the progress of each reaction simultaneously using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking samples at regular time intervals.

  • Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature.

  • Pour each mixture into ice-cold water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and determine the yield for each reaction. The reaction with the fluoro-substrate is expected to reach completion significantly faster and may provide a higher yield in a shorter timeframe.

Conclusion

For researchers engaged in syntheses requiring a nucleophilic aromatic substitution step, Ethyl 4-fluoro-3-nitrobenzoate is the demonstrably more reactive substrate compared to this compound. This enhanced reactivity is a direct consequence of the high electronegativity of the fluorine atom, which stabilizes the rate-determining Meisenheimer complex. This allows for reactions to be conducted under milder conditions, with shorter reaction times, and potentially higher yields, making it a more efficient choice for accelerating discovery and development pipelines.

References

A Comparative Spectroscopic Analysis of Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of ortho-, meta-, and para-nitrobenzoate isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

The ortho-, meta-, and para-isomers of methyl nitrobenzoate are foundational molecules in organic synthesis and drug discovery. Distinguishing between these isomers is crucial for reaction monitoring, quality control, and structure-activity relationship studies. This guide offers a side-by-side comparison of their key spectral data to facilitate their unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the three isomers are distinct, primarily due to the different substitution patterns on the benzene ring, which influences the chemical environment of the aromatic protons. The electron-withdrawing nature of both the nitro (-NO₂) and the methyl ester (-COOCH₃) groups significantly deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
Methyl 2-nitrobenzoate (ortho) 7.60-7.90 (m, 4H)~3.9 (s, 3H)
Methyl 3-nitrobenzoate (meta) 7.65-8.76 (m, 4H)[1]3.93 (s, 3H)[1]
Methyl 4-nitrobenzoate (para) 8.13-8.26 (m, 4H)[1]3.94 (s, 3H)[1]

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the position of the electron-withdrawing substituents. The carbonyl carbon of the ester group typically appears significantly downfield.

IsomerAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Methyl Carbon (δ, ppm)
Methyl 2-nitrobenzoate (ortho) 124.0-149.0~165.0~53.0
Methyl 3-nitrobenzoate (meta) 124.3, 127.2, 129.5, 131.7, 135.1, 148.1[1]164.7[1]52.6[1]
Methyl 4-nitrobenzoate (para) 123.5, 130.6, 135.4, 150.5[1]165.1[1]52.8[1]

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoate isomers are characterized by strong absorption bands corresponding to the carbonyl group of the ester and the nitro group. The exact position of these bands can be influenced by the isomer's structure.

IsomerC=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
Methyl 2-nitrobenzoate (ortho) ~1730~1530~1350
Methyl 3-nitrobenzoate (meta) ~1720~1525~1350
Methyl 4-nitrobenzoate (para) ~1725~1520~1345

Note: Peak positions are approximate.

Mass Spectrometry (MS)

The electron ionization mass spectra of the three isomers show a molecular ion peak (M⁺) at m/z 181, corresponding to their shared molecular weight. The fragmentation patterns, however, can exhibit subtle differences that may aid in their differentiation. Common fragments include the loss of the methoxy group ([M-OCH₃]⁺ at m/z 150), the nitro group ([M-NO₂]⁺ at m/z 135), and the entire ester group.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 2-nitrobenzoate (ortho) 181150, 135, 120, 104, 76
Methyl 3-nitrobenzoate (meta) 181[2]150, 135, 104, 76[2]
Methyl 4-nitrobenzoate (para) 181150, 135, 104, 76

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of nitrobenzoate isomers is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzoate isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid nitrobenzoate isomer is:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

A general protocol for the analysis of nitrobenzoate isomers by Gas Chromatography-Mass Spectrometry (GC-MS) is:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • GC Conditions:

    • Set an appropriate temperature program for the GC oven to separate the isomers.

    • Use helium as the carrier gas.

  • MS Conditions:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting chromatogram to identify the retention times of the isomers and the corresponding mass spectra.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical relationship between the isomers and the analytical techniques, and a general workflow for spectral analysis.

Isomer_Analysis cluster_isomers Nitrobenzoate Isomers cluster_techniques Spectroscopic Techniques ortho Ortho-nitrobenzoate NMR NMR (¹H, ¹³C) ortho->NMR IR IR ortho->IR MS MS ortho->MS meta Meta-nitrobenzoate meta->NMR meta->IR meta->MS para Para-nitrobenzoate para->NMR para->IR para->MS

Caption: Relationship between nitrobenzoate isomers and analytical techniques.

Spectral_Analysis_Workflow start Sample Preparation instrument Instrumental Analysis (NMR, IR, or MS) start->instrument data_acq Data Acquisition instrument->data_acq data_proc Data Processing (Fourier Transform, Baseline Correction, etc.) data_acq->data_proc interpretation Spectral Interpretation data_proc->interpretation end Structure Elucidation / Comparison interpretation->end

Caption: General experimental workflow for spectral analysis.

References

A Comparative Guide to Purity Assessment of Ethyl 4-chloro-3-nitrobenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Ethyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable methodology.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a primary technique for the purity determination of non-volatile and thermally labile compounds such as this compound.[1][2] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[2] A reverse-phase HPLC method is the preferred approach for such analyses in the pharmaceutical industry due to its capability to resolve complex mixtures.[3]

A stability-indicating, isocratic reverse-phase HPLC method is proposed for the quantitative analysis of this compound. This method is adapted from established protocols for similar aromatic nitro compounds.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
TemperatureAmbient (25 °C)
Run TimeApproximately 15 minutes
  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, create a series of dilutions to the desired concentration range for analysis (e.g., 10-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

The primary impurities in this compound are likely residual starting materials from its synthesis, such as 4-chloro-3-nitrobenzoic acid, and by-products from side reactions. The proposed HPLC method is designed to effectively separate these potential impurities from the main analyte peak.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, other analytical techniques can provide orthogonal data for a more complete purity profile.

For volatile and thermally stable impurities, GC-MS offers excellent separation and identification capabilities. Nitroaromatic compounds can be analyzed by GC-MS, sometimes requiring derivatization to improve volatility and thermal stability.[4][5]

Table 2: Comparison of Analytical Techniques

FeatureHPLCGC-MS1H NMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field.
Best Suited For Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Structural elucidation and quantification of major components.
Resolution High to very high.Very high.Moderate.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Quantification Excellent with appropriate standards.Excellent with appropriate standards.Good for relative quantification; absolute quantification requires a certified internal standard.
Sample Throughput High.Moderate to high.Low to moderate.

digraph "Purity Assessment Workflow" {
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subgraph "cluster_sample_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolution" [label="Dissolution in\nappropriate solvent"]; "Filtration" [label="Filtration (0.45 µm)"]; }

subgraph "cluster_analysis" { label = "Analytical Methods"; style = "rounded"; bgcolor = "#FFFFFF"; "HPLC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC_MS" [label="GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; "NMR" [label="NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Chromatogram" [label="Chromatogram/\nSpectrum Acquisition"]; "Peak_Integration" [label="Peak Integration\n& Identification"]; "Purity_Calculation" [label="Purity Calculation\n(% Area)"]; }

"Sample" -> "Dissolution" -> "Filtration"; "Filtration" -> "HPLC" [label="Primary Method"]; "Filtration" -> "GC_MS" [label="Orthogonal Method"]; "Filtration" -> "NMR" [label="Structural Confirmation"]; "HPLC" -> "Chromatogram"; "GC_MS" -> "Chromatogram"; "NMR" -> "Chromatogram"; "Chromatogram" -> "Peak_Integration" -> "Purity_Calculation"; }

Caption: Experimental workflow for the purity assessment of this compound.

¹H NMR spectroscopy is an invaluable tool for the structural confirmation of the primary compound and the identification and quantification of impurities, provided they are present at sufficient levels (typically >0.1%). The technique is non-destructive, and the sample can be recovered after analysis.

Conclusion

For routine and high-throughput purity analysis of this compound, a validated HPLC method is highly recommended due to its excellent resolution, sensitivity, and reliability. GC-MS and ¹H NMR spectroscopy serve as powerful orthogonal techniques, providing complementary information for comprehensive characterization and structural confirmation. The choice of the most appropriate method will be dictated by the specific analytical requirements, the nature of the expected impurities, and the available laboratory resources.

References

A Comparative Guide to the Synthesis of Ethyl 4-chloro-3-nitrobenzoate and Characterization of its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides a comparative analysis of common synthesis routes for Ethyl 4-chloro-3-nitrobenzoate, a key building block in medicinal chemistry. We will delve into the expected byproduct profiles of each method and provide detailed experimental protocols for their characterization.

Comparison of Synthesis Routes

The production of this compound is primarily achieved through two established methods: Fischer Esterification and a two-step process involving an acyl chloride intermediate. While both can yield the desired product, they differ in reaction conditions, potential byproducts, and overall efficiency.

FeatureFischer EsterificationAcyl Chloride Formation with Thionyl Chloride
Starting Material 4-chloro-3-nitrobenzoic acid4-chloro-3-nitrobenzoic acid
Reagents Ethanol, Sulfuric Acid (catalyst)Thionyl chloride, Ethanol
Reaction Conditions Reflux, typically for several hoursStep 1: Heating with thionyl chloride. Step 2: Reaction with ethanol, often at room temperature or slightly elevated.
Reported Yield 75-97%[1][2]High, typically >90% for the esterification step.
Primary Byproduct WaterSulfur dioxide, Hydrogen chloride
Potential Impurities Unreacted 4-chloro-3-nitrobenzoic acid, diethyl ether (from ethanol side reaction), potential sulfonated byproducts (minor).Residual thionyl chloride, unreacted 4-chloro-3-nitrobenzoyl chloride, ethyl sulfite (from reaction with SOCl2).

Byproduct Characterization

The identification and quantification of byproducts are crucial for ensuring the quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Potential Byproducts and Their Origin:
  • Unreacted 4-chloro-3-nitrobenzoic acid: Incomplete esterification reaction is a common source of this impurity in the Fischer esterification method.

  • 4-chloro-3-nitrobenzoyl chloride: In the thionyl chloride method, incomplete reaction with ethanol can leave residual acyl chloride.

  • Positional Isomers (e.g., Ethyl 2-chloro-3-nitrobenzoate, Ethyl 4-chloro-2-nitrobenzoate): These could arise from impurities in the starting 4-chloro-3-nitrobenzoic acid or during the nitration of a precursor like ethyl 4-chlorobenzoate.

  • Dimerization/Polymerization Products: Under harsh reaction conditions, minor amounts of polymeric byproducts could potentially form.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Synthesis via Acyl Chloride Intermediate

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional)

Procedure:

  • In a fume hood, add 4-chloro-3-nitrobenzoic acid to a round-bottom flask containing anhydrous DCM.

  • Slowly add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude 4-chloro-3-nitrobenzoyl chloride in anhydrous DCM and cool in an ice bath.

  • Slowly add absolute ethanol to the solution. A base like triethylamine can be added to scavenge the HCl produced.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization.

Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

Procedure:

  • Prepare standard solutions of this compound and, if available, potential byproducts in the mobile phase.

  • Prepare a sample of the synthesized product by dissolving a known amount in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identify and quantify impurities by comparing retention times and peak areas with the standards.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Route start Starting Material: 4-chloro-3-nitrobenzoic acid f_reagents Ethanol, H₂SO₄ (cat.) start->f_reagents a_reagents1 SOCl₂ start->a_reagents1 f_reaction Reflux f_reagents->f_reaction f_workup Workup & Purification f_reaction->f_workup end_product This compound f_workup->end_product a_reaction1 Acyl Chloride Formation a_reagents1->a_reaction1 a_reagents2 Ethanol a_reaction1->a_reagents2 a_reaction2 Esterification a_reagents2->a_reaction2 a_workup Workup & Purification a_reaction2->a_workup a_workup->end_product Analysis_Workflow product Synthesized Product sample_prep Sample Preparation (Dissolution in Mobile Phase) product->sample_prep hplc HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq data_analysis Data Analysis data_acq->data_analysis identification Byproduct Identification (Retention Time Matching) data_analysis->identification quantification Byproduct Quantification (Peak Area Integration) data_analysis->quantification result Purity Report identification->result quantification->result

References

A Comparative Guide to the Reactivity of Chloro-Nitrobenzoate Esters in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-substituted chloro-nitrobenzoate esters, with a focus on their behavior under alkaline hydrolysis conditions (saponification). The reactivity of these compounds is of significant interest in medicinal chemistry and drug development, where ester groups are often employed as prodrug moieties. Understanding the rate at which these esters are cleaved is crucial for predicting the release and bioavailability of active pharmaceutical ingredients.

The relative positions of the chloro and nitro substituents on the benzoate ring profoundly influence the electrophilicity of the ester's carbonyl carbon, and consequently, the rate of nucleophilic attack by hydroxide ions. This guide synthesizes established principles of physical organic chemistry and available kinetic data to provide a framework for understanding and predicting these reactivity differences.

Theoretical Background: Substituent Effects in Alkaline Ester Hydrolysis

The alkaline hydrolysis of esters, or saponification, is a bimolecular nucleophilic acyl substitution (BAc2) reaction. The rate-determining step is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The stability of this intermediate, and thus the overall reaction rate, is highly sensitive to the electronic effects of substituents on the benzene ring.

Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, stabilizing the negatively charged tetrahedral intermediate and thereby accelerating the rate of hydrolysis. Both chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing. Their combined effect on reactivity is dependent on their positions (ortho, meta, or para) relative to the ester group.

  • Inductive Effect (-I): Both -Cl and -NO₂ groups exert a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. This effect decreases with distance.

  • Resonance Effect (-R or -M): The -NO₂ group exhibits a strong electron-withdrawing resonance effect, delocalizing the negative charge of the tetrahedral intermediate when in the ortho or para position. This stabilizing effect is absent when the nitro group is in the meta position. The -Cl group has a weak, deactivating resonance effect.

Quantitative Reactivity Comparison

Table 1: Comparison of Estimated Reactivity of Methyl Chloro-Nitrobenzoate Isomers in Alkaline Hydrolysis

IsomerSubstituent PositionsExpected Electronic EffectsEstimated Relative Reactivity
Methyl 4-chloro-2-nitrobenzoate Chloro: para to ester; Nitro: ortho to esterStrong Activation: Both groups are in positions to exert strong -I effects. The ortho-nitro group provides powerful -R stabilization of the tetrahedral intermediate. Steric hindrance from the ortho-nitro group may slightly reduce the rate.Very High
Methyl 2-chloro-4-nitrobenzoate Chloro: ortho to ester; Nitro: para to esterVery Strong Activation: Both groups exert strong -I effects. The para-nitro group provides strong -R stabilization. The ortho-chloro group provides a strong -I effect and potential steric hindrance.Highest
Methyl 4-chloro-3-nitrobenzoate Chloro: para to ester; Nitro: meta to esterModerate Activation: Strong -I effects from both groups. The meta-nitro group does not provide resonance stabilization.Moderate
Methyl 3-chloro-5-nitrobenzoate Chloro: meta to ester; Nitro: meta to esterModerate Activation: Both groups are meta to the ester, exerting their -I effects. No resonance stabilization from the nitro groups.Moderate
Methyl 2-chloro-3-nitrobenzoate Chloro: ortho to ester; Nitro: meta to esterModerate to High Activation: Strong -I effect from the ortho-chloro group. The meta-nitro group contributes an additional -I effect but no -R stabilization. Steric hindrance from the ortho-chloro group is expected.Moderate to High
Methyl 5-chloro-2-nitrobenzoate Chloro: meta to ester; Nitro: ortho to esterHigh Activation: Strong -I effect from both groups. The ortho-nitro group provides strong -R stabilization. Less steric hindrance compared to isomers with two ortho substituents.High

Note: The qualitative comparisons are based on established principles of organic chemistry. The lack of direct experimental data under identical conditions prevents a precise quantitative ranking.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the alkaline hydrolysis of esters and a typical workflow for a kinetic study.

Caption: BAc2 mechanism for alkaline ester hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare stock solution of ester in solvent thermostat Thermostat reactants to desired temperature prep_ester->thermostat prep_base Prepare standardized alkaline solution (e.g., NaOH) prep_base->thermostat mix Mix reactants to initiate reaction (t=0) thermostat->mix aliquots Withdraw aliquots at regular time intervals mix->aliquots quench Quench reaction in aliquots (e.g., with acid) aliquots->quench analyze Analyze aliquots (e.g., HPLC, UV-Vis, or titration) to determine reactant/product concentration quench->analyze plot Plot concentration vs. time analyze->plot calculate Calculate pseudo-first-order and second-order rate constants plot->calculate

Caption: General experimental workflow for kinetic studies.

Detailed Experimental Protocols

The following is a representative protocol for determining the second-order rate constant for the alkaline hydrolysis of a chloro-nitrobenzoate ester. This method is adapted from established procedures for kinetic analysis of ester saponification.

Objective: To determine the second-order rate constant (k) for the alkaline hydrolysis of a methyl chloro-nitrobenzoate isomer at a specified temperature.

Materials:

  • Methyl chloro-nitrobenzoate isomer (e.g., methyl 4-chloro-2-nitrobenzoate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M) for quenching and back-titration

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and burettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the methyl chloro-nitrobenzoate isomer of known concentration (e.g., 0.01 M) in the chosen solvent system.

    • Prepare a standardized aqueous solution of NaOH (e.g., 0.02 M). The concentration of the base should be in excess of the ester to ensure pseudo-first-order kinetics with respect to the ester.

  • Reaction Initiation:

    • Place separate sealed flasks containing the ester solution and the NaOH solution into a constant temperature water bath and allow them to equilibrate for at least 20 minutes.

    • To initiate the reaction, rapidly add a known volume of the thermostated NaOH solution to the thermostated ester solution. Start the stopwatch at the moment of mixing.

  • Monitoring the Reaction:

    • At regular, recorded time intervals (e.g., every 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a precise aliquot (e.g., 10.0 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl solution (e.g., 15.0 mL of 0.01 M HCl). This will neutralize the remaining NaOH.

  • Analysis (Back-Titration):

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until the faint pink endpoint is reached.

    • Record the volume of NaOH used for the back-titration.

    • A "time infinity" sample should also be prepared by allowing the reaction to go to completion (e.g., after 24 hours or by gentle heating) to determine the initial concentration of the ester.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Determine the concentration of the ester remaining at each time point.

    • Plot ln([Ester]) versus time. If a straight line is obtained, the reaction is pseudo-first-order with respect to the ester. The pseudo-first-order rate constant (k') is the negative of the slope.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k = k' / [OH⁻].

Alternative Analysis Method (UV-Vis Spectrophotometry): If the product (chloro-nitrobenzoate anion) has a different UV-Vis absorbance spectrum from the reactant ester, the reaction progress can be monitored by periodically measuring the absorbance of the reaction mixture at a specific wavelength.

Conclusion

The reactivity of chloro-nitrobenzoate esters in alkaline hydrolysis is dictated by the interplay of inductive, resonance, and steric effects of the chloro and nitro substituents. Isomers with ortho and/or para nitro groups are expected to hydrolyze significantly faster than those with meta nitro groups due to resonance stabilization of the tetrahedral intermediate. While direct comparative kinetic data is sparse, the principles outlined in this guide, along with the provided experimental protocol, offer a robust framework for researchers to predict and experimentally determine the relative reactivity of these important compounds. This understanding is essential for the rational design of ester prodrugs with tailored cleavage rates for optimized therapeutic outcomes.

A Comparative Guide to Catalysts for Nitrobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

The esterification of nitrobenzoic acid is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1]

Performance Comparison of Catalysts

The choice of catalyst significantly impacts key reaction parameters such as yield, reaction time, and temperature. Below is a summary of the performance of various homogeneous and heterogeneous catalysts in the esterification of nitrobenzoic acid derivatives.

Catalyst TypeCatalystAlcoholTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Sulfuric Acid (H₂SO₄)MethanolReflux1~75 (isolated)[2][3]
Sulfuric Acid (H₂SO₄)Ethanol130-150 (Microwave)0.2592-93[3]
p-Toluenesulfonic acid (p-TSA)Methanol/Ethanol90-150Not SpecifiedGood Conversion[4]
Heterogeneous Amberlyst-15Ethanol75Not Specified~9 (conversion)[5]
Natural Zeolites (H-CL, H-MOR, etc.)Ethanol802Not Specified[6]
Zirconium-Titanium Solid AcidMethanolRefluxNot SpecifiedLow to Moderate[7]

Note: Direct comparison of catalyst efficiency is challenging due to variations in experimental conditions across different studies. The data presented is based on available literature for the esterification of nitrobenzoic acid and its derivatives.

Experimental Workflow

The general workflow for the catalytic esterification of nitrobenzoic acid is depicted in the diagram below. The process involves the setup of the reaction, followed by the reaction itself, and finally, the work-up and purification of the resulting ester.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitrobenzoic Acid in Alcohol B Add Catalyst A->B Careful Addition C Heat to Reflux or Microwave Irradiation B->C Start Reaction D Cool Reaction Mixture C->D After Completion E Quench with Water/Ice D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify Crude Product (Recrystallization/Chromatography) H->I

General experimental workflow for nitrobenzoic acid esterification.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are generalized protocols for the esterification of nitrobenzoic acid using homogeneous and heterogeneous catalysts.

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

This protocol is a standard example of Fischer esterification using a strong mineral acid.[2][3][8]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired nitrobenzoic acid in an excess of anhydrous alcohol (e.g., 10-20 equivalents of methanol).[1]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[1] This addition can be exothermic.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle and continue for the desired reaction time (typically 1-6 hours).[2][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[1] Pour the cooled reaction mixture into a beaker containing crushed ice.[3]

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. If an organic solvent like ethyl acetate was used for the reaction, wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Microwave-Assisted Homogeneous Catalysis

For accelerated reaction times, microwave-assisted synthesis can be employed.[1][9]

  • Reaction Setup: In a microwave-safe sealed vessel, combine the nitrobenzoic acid, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid.[1]

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 10-30 minutes).[1]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[1]

Protocol 3: Heterogeneous Catalysis using Amberlyst-15

This protocol outlines the use of a solid acid catalyst, which simplifies catalyst removal.[5][10]

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry it before use.

  • Reaction Setup: In a round-bottom flask, combine the nitrobenzoic acid, the desired alcohol, and the Amberlyst-15 catalyst (e.g., 10 wt% of the carboxylic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 75°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.[5] Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and simply filter off the Amberlyst-15 resin. The resin can often be washed, dried, and reused.

  • Work-up and Purification: The filtrate containing the ester product can be worked up as described in Protocol 1 (steps 5-7) to isolate and purify the final product.

Signaling Pathway: Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic attack steps, as illustrated below.

Fischer_Esterification A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B Increases Electrophilicity C Tetrahedral Intermediate Formation B->C D Proton Transfer C->D E Elimination of Water D->E F Deprotonation E->F Forms Protonated Ester G Final Ester Product F->G Regenerates Catalyst

Mechanism of the Fischer-Speier esterification reaction.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[1] A proton transfer is followed by the elimination of a water molecule.[1] Finally, deprotonation of the carbonyl group of the ester yields the final product and regenerates the acid catalyst.[1]

Conclusion

The choice of catalyst for the esterification of nitrobenzoic acid depends on several factors, including the desired reaction rate, temperature sensitivity of the substrates, and the importance of catalyst recyclability. Homogeneous catalysts like sulfuric acid often provide high yields in relatively short reaction times, especially with microwave assistance.[1][3] However, they require neutralization and can lead to corrosive conditions. Heterogeneous catalysts such as Amberlyst-15 offer the significant advantage of easy separation and reusability, contributing to a more environmentally friendly process, although they may require higher catalyst loading or longer reaction times.[5][11] For specialized applications, other solid acid catalysts like zeolites and functionalized metal oxides present viable alternatives.[6][7] Researchers should consider these trade-offs when developing their synthetic strategies.

References

Purity standards for Ethyl 4-chloro-3-nitrobenzoate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Standards of Ethyl 4-chloro-3-nitrobenzoate for Pharmaceutical Applications

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of its purity standards, potential impurities, and analytical methodologies for its assessment, alongside a comparison with a viable alternative, Mthis compound.

Purity Standards and Common Impurities

While there is no specific monograph for this compound in the major pharmacopeias (USP, EP, JP), general guidelines for pharmaceutical intermediates apply. The typical purity for high-quality grades of this compound is expected to be ≥99%. The purity is commonly assessed by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

The synthesis of this compound typically involves the esterification of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[1] This process can introduce several potential impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-chloro-3-nitrobenzoic acid and ethanol.

    • Reagents: Residual acid catalyst (e.g., sulfuric acid).

    • By-products: Isomeric impurities from the nitration of 4-chlorobenzoic acid.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, cyclohexane, ethanol).

  • Degradation Products: Hydrolysis of the ester group back to the carboxylic acid can occur under certain storage conditions.

Comparison with an Alternative: Mthis compound

A common alternative to this compound is its methyl ester counterpart, Mthis compound. The choice between the ethyl and methyl ester often depends on the specific requirements of the subsequent synthetic steps, such as solubility and reactivity.

PropertyThis compoundMthis compound
Molecular Formula C₉H₈ClNO₄[2][3][4]C₈H₆ClNO₄[5][6]
Molecular Weight 229.62 g/mol [2][3][4]215.59 g/mol [5][6]
Melting Point 57-61 °C[2]78-84 °C[5]
Typical Purity ≥97-99%[2][5]≥99% (GC)[5]
Common Impurities 4-chloro-3-nitrobenzoic acid, ethanol4-chloro-3-nitrobenzoic acid, methanol

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid for MS compatibility).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents in the material, adhering to the principles of USP <467>.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 4 minutes.

    • Ramp: 10 °C/min to 160 °C, hold for 10 minutes.

  • Injector Temperature: 150 °C.

  • Detector Temperature: 290 °C.

  • Sample Preparation:

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid Reaction_Vessel Esterification Reaction (Reflux) 4-Chloro-3-nitrobenzoic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel H2SO4 Conc. Sulfuric Acid H2SO4->Reaction_Vessel Workup Work-up (Quenching and Extraction) Reaction_Vessel->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Purity_Analysis_Workflow Purity Analysis Workflow Sample This compound Sample Appearance Visual Inspection (Appearance, Color) Sample->Appearance Melting_Point Melting Point Determination Sample->Melting_Point HPLC HPLC Analysis (Purity, Impurities) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS Report Certificate of Analysis Appearance->Report Melting_Point->Report HPLC->Report GCMS->Report

Caption: A typical workflow for purity assessment.

References

Safety Operating Guide

Safe Disposal of Ethyl 4-chloro-3-nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-chloro-3-nitrobenzoate, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. As with many aromatic nitro compounds, it is crucial to treat this compound and any contaminated materials as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. The primary route of disposal for this chemical is through an approved hazardous waste management company.[1][2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3][4]

Key Safety and Hazard Information

PropertyInformation
GHS Hazard Classifications Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3).[2]
Primary Hazards Irritant, Potential for systemic effects associated with nitro compounds.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are required when handling this compound for disposal.[1]
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents.[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1]

1. Personal Protective Equipment (PPE) Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE to minimize exposure.[1] This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

2. Waste Segregation and Collection Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

  • Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure, tightly sealed lid.[1][8]

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[1] Ensure the solvent is compatible with the other contents of the container and that the container is made of a material that will not react with the waste.[6]

  • Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, must also be treated as hazardous waste and placed in the solid hazardous waste container.[3][7]

3. Container Labeling Properly label the hazardous waste container with the following information:[1][3][9]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant," "Toxic").

  • The date when waste was first added to the container (accumulation start date).

4. Storage of Hazardous Waste Store the hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[6][9] This area should be:

  • At or near the point of waste generation.[9]

  • Well-ventilated.[1]

  • Away from incompatible materials.[6]

  • Equipped with secondary containment to contain any potential leaks or spills.[3][7]

5. Arranging for Disposal

  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies (e.g., within a specific timeframe), contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][9]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal personnel.[1]

6. Empty Container Management Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7][8] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1][7] After triple-rinsing, deface the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[7][8]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Disposal of Ethyl 4-chloro-3-nitrobenzoate Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid Solution contaminated_debris Collect Contaminated Debris in Solid Waste Container waste_type->contaminated_debris Spill Debris label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date solid_waste->label_container liquid_waste->label_container contaminated_debris->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste check_full Container Full or Pickup Required? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS for Hazardous Waste Pickup check_full->contact_ehs Yes end Waste Removed by Approved Vendor contact_ehs->end

References

Personal protective equipment for handling Ethyl 4-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 4-chloro-3-nitrobenzoate. The following procedures are based on established best practices for hazardous chemicals and data from structurally similar compounds, such as 4-Chloro-3-nitrobenzoic acid and other nitroaromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Face ShieldRecommended for additional protection against splashes, particularly when handling larger quantities.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn. Double gloving is recommended for enhanced protection.
Body Protection Laboratory CoatA chemical-resistant or 100% cotton lab coat, fully buttoned.
ApronA PVC apron can provide an additional layer of protection.
Respiratory Protection RespiratorA NIOSH/MSHA approved respirator with a particulate filter is required when dusts are generated.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risk.

1. Pre-Handling Preparations:

  • Familiarization: Before beginning work, thoroughly review the safety information for this compound and similar compounds.

  • Engineering Controls: Ensure a certified chemical fume hood is operational.[2] Verify that an eyewash station and safety shower are accessible.[1][2]

  • PPE Check: Confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Work Area: Always handle this compound within a designated area, such as a chemical fume hood, to control airborne levels.[2]

  • Weighing: When weighing the solid compound, do so in a closed container within the hood to prevent dust dispersal.

  • Transfers: Use appropriate tools (e.g., spatulas, scoops) to avoid direct contact during transfers.

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[2][4][5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and decontaminate any equipment that has come into contact with the chemical.

  • PPE Removal: Remove PPE carefully to avoid self-contamination, removing gloves last.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][5]

Emergency and First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][5] Seek medical advice if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][5] Seek immediate medical attention.[1][2]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment.

  • Waste Classification: this compound should be treated as hazardous waste.[5]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[1][4][5] Adhere to all local, regional, and national regulations for hazardous waste disposal.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should also be disposed of as hazardous waste.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Weigh in Closed Container handle1->handle2 handle3 Transfer with Tools handle2->handle3 handle4 Keep Container Sealed handle3->handle4 post1 Clean & Decontaminate Workspace handle4->post1 Complete Handling post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Waste Container post3->disp1 Initiate Disposal disp2 Dispose as Hazardous Waste disp1->disp2

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.